molecular formula C66H46 B14250288 6,13-Dihydropentacene;pentacene CAS No. 478070-01-8

6,13-Dihydropentacene;pentacene

Cat. No.: B14250288
CAS No.: 478070-01-8
M. Wt: 839.1 g/mol
InChI Key: NJTJNOXQSONMHO-UHFFFAOYSA-N
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Description

Significance of Pentacene (B32325) as a Benchmark Organic Semiconductor in Contemporary Research

Pentacene, a polycyclic aromatic hydrocarbon with five linearly fused benzene (B151609) rings, is a cornerstone of organic semiconductor research. wikipedia.org Its high charge carrier mobility, particularly for holes, has made it a benchmark material for organic thin-film transistors (OTFTs) and organic field-effect transistors (OFETs). wikipedia.orgmdpi.com This mobility can even surpass that of amorphous silicon, a material traditionally used in electronics. wikipedia.org

The performance of pentacene is intrinsically linked to its crystalline structure. wisc.edu The molecules arrange in a herringbone packing motif within layers, which facilitates efficient charge transport. acs.orgresearchgate.net This two-dimensional charge transport is a key factor in its high mobility. acs.org Researchers have extensively studied the structural and electronic properties of pentacene to understand and optimize its performance in electronic devices. wisc.eduacs.org

However, pentacene's potential is not without its challenges. It is known to be sensitive to oxidation when exposed to air and light, which can degrade its semiconducting properties. wikipedia.org This has spurred research into various derivatives and processing techniques to enhance its stability and solubility, making it more suitable for practical applications. wikipedia.orgbris.ac.uk

Key Properties of Pentacene
PropertyValueReference
Chemical FormulaC22H14 wikipedia.org
Molar Mass278.354 g·mol−1 wikipedia.org
AppearanceDark blue powder wikipedia.org
Hole Mobility in OFETsUp to 5.5 cm2/(V·s) wikipedia.org
Crystal StructureTriclinic wikipedia.orgwisc.edu
HOMO-LUMO Gap~2.21 eV bris.ac.uk

Importance of 6,13-Dihydropentacene (B80405) as a Key Precursor and Related Compound in Academic Investigations

6,13-Dihydropentacene plays a crucial role in the synthesis and application of high-quality pentacene. The first synthesis of pentacene, achieved in 1929, involved the dehydrogenation of 6,13-dihydropentacene. mdpi.comnih.gov This historical method highlights the foundational importance of this precursor.

A significant advantage of using 6,13-dihydropentacene and its derivatives is their enhanced solubility compared to pentacene itself. This allows for solution-based processing techniques, which are often more scalable and cost-effective than the vacuum deposition methods typically required for pure pentacene. bris.ac.uk Soluble precursors can be deposited onto a substrate and then converted into pentacene through processes like a retro-Diels-Alder reaction, often triggered by heat or light. encyclopedia.pub This approach enables the formation of high-quality, crystalline pentacene films. encyclopedia.pub

Beyond its role as a precursor, 6,13-dihydropentacene and its derivatives are also subjects of research in their own right. For instance, studies have explored the unique optoelectronic properties of functionalized 6,13-dihydropentacene derivatives. researchgate.net The ability to co-crystallize with pentacene also opens up avenues for tuning the properties of the resulting material. researchgate.netarxiv.org

Key Properties of 6,13-Dihydropentacene
PropertyValueReference
Chemical FormulaC22H16 nih.gov
Molar Mass280.4 g/mol nih.gov
IUPAC Name6,13-dihydropentacene nih.gov

Properties

CAS No.

478070-01-8

Molecular Formula

C66H46

Molecular Weight

839.1 g/mol

IUPAC Name

6,13-dihydropentacene;pentacene

InChI

InChI=1S/2C22H16.C22H14/c3*1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h2*1-12H,13-14H2;1-14H

InChI Key

NJTJNOXQSONMHO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1

Origin of Product

United States

Synthetic Methodologies for Pentacene and Its Dihydro Precursors

Classical and Historical Synthesis Routes to Pentacene (B32325)

The initial syntheses of pentacene were often characterized by harsh reaction conditions, including high temperatures, which could lead to the degradation of the target molecule as it was formed. nih.govresearchgate.net

Dehydrogenation Pathways from Dihydropentacene Intermediates

The first synthesis of pentacene, achieved by Clar in 1929, involved the dehydrogenation of a dihydropentacene precursor. nih.gov This foundational method established a key strategy for obtaining the fully aromatic pentacene core.

Clar's Synthesis: The inaugural synthesis began with the Friedel-Crafts acylation of m-xylene with benzoyl chloride, leading to 1,3-dibenzoyl-4,6-dimethylbenzene. Subsequent heating in the presence of copper transformed this diketone into 6,13-dihydropentacene (B80405). The final step was a transfer dehydrogenation using phenanthraquinone and nitrobenzene (B124822) to yield pentacene. nih.gov

Reduction of Pentacenequinones and their Derivatives

A significant pathway to pentacene involves the reduction of pentacene-6,13-dione (also known as pentacenequinone) and its derivatives. nih.gov These methods often require strong reducing agents and extended reaction times.

Reduction with Aluminum: Early methods employed the reduction of pentacene-6,13-dione using aluminum powder in high-boiling solvents like cyclohexanol (B46403). These reactions often required several days to complete and resulted in variable yields, sometimes as low as 5–51%. nih.gov An improved variant used an Al/HgCl₂ amalgam, which increased the yield to 54% but introduced highly toxic mercury salts. nih.gov

Reduction with Lithium Aluminium Hydride: Another established procedure involves the reaction of pentacene-6,13-dione with lithium aluminium hydride (LiAlH₄) in boiling tetrahydrofuran (B95107) (THF), followed by treatment with hydrochloric acid. This two-step reduction and dehydration sequence typically produces pentacene in around a 54% yield. nih.gov

Reduction of Dihydroxydihydropentacene: A related method involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene, which is readily prepared from pentacene-6,13-dione. One such method uses potassium iodide and sodium hyposulfite in boiling acetic acid, affording pentacene in a 67% yield after three hours. nih.gov

The table below summarizes some classical reduction methods for pentacenequinone and its derivatives.

PrecursorReducing Agent(s)SolventConditionsYield
Pentacene-6,13-dioneAlCyclohexanolHigh Temperature, Multiple Days5–51%
Pentacene-6,13-dioneAl/HgCl₂Cyclohexanol/CCl₄High Temperature, Multiple Days54%
Pentacene-6,13-dioneLiAlH₄, then HClTHFBoiling, Multiple Hours54%
6,13-dihydro-6,13-dihydroxypentaceneKI, Na₂S₂O₄Acetic AcidBoiling, 3 hours67%

Precursor Extrusion Reactions for Pentacene Formation

An alternative strategy for synthesizing pentacene involves the use of a precursor molecule that can eliminate a small, volatile component upon heating, a process known as an extrusion reaction. wikipedia.org This approach avoids the need for harsh oxidizing or reducing agents in the final aromatization step. A common example is the thermal extrusion of carbon monoxide (CO) from a suitable precursor at elevated temperatures (around 150 °C) to form the pentacene backbone. wikipedia.orgnih.gov This method has been utilized to generate pentacene from dicarbonyl-bridged precursors. spiedigitallibrary.orgnih.gov

Modern and Advanced Synthetic Strategies for Pentacene

Contemporary research has focused on developing synthetic routes that are more efficient, proceed under milder conditions, and allow for the solution-based deposition of pentacene films, which is crucial for large-area and flexible electronics. nih.govberkeley.edu

High-Yield and Low-Temperature Reaction Protocols

A significant advancement in pentacene synthesis is the development of a fast, high-yielding, and low-temperature method starting from 6,13-dihydro-6,13-dihydroxypentacene. nih.govresearchgate.net

Tin(II) Chloride Reduction: This improved protocol utilizes tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce 6,13-dihydro-6,13-dihydroxypentacene. nih.govresearchgate.net The reaction is remarkably efficient, proceeding to completion within approximately 1-2 minutes at or near room temperature. nih.gov It offers excellent yields, typically ≥90%, and the work-up is straightforward, involving simple filtration and washing. nih.govresearchgate.net The choice of solvent is important, with dimethylformamide (DMF) and acetone providing the best results in terms of reaction speed and yield. nih.gov This method provides rapid and affordable access to high-purity pentacene without the need for time-consuming sublimation. nih.gov

The following table details the efficiency of the SnCl₂ reduction in various solvents. nih.gov

SolventReaction TimeYield
DMF1–2 min≥90%
Acetone1–2 min≥90%
DMSOSlowerModerate
THFSlowerModerate
DioxaneSlowerModerate
CH₃CNSlowerModerate
Acetic AcidSlowerModerate
MeOHSlowerModerate

Solution-Processable Precursor Approaches for Film Deposition

The inherent insolubility of pentacene in common organic solvents poses a significant challenge for its application in printed electronics. nih.govacs.org To overcome this, the "precursor approach" has been widely adopted. This strategy involves the synthesis of a soluble pentacene precursor that can be deposited from solution onto a substrate. nih.gov A subsequent thermal or photochemical treatment then converts the precursor film into a pentacene thin film via a retro-Diels-Alder reaction. nih.govacs.org

Diels-Alder Adducts: A successful strategy involves the formation of a soluble Diels-Alder adduct of pentacene. acs.org20.210.105 For example, a Lewis acid-catalyzed Diels-Alder reaction between pentacene and a hetero dienophile, such as N-sulfinylacetamide, produces a highly soluble adduct. scispace.com This adduct can be spin-coated to form a thin film, and subsequent heating at moderate temperatures (ranging from 120-200 °C) triggers a retro-Diels-Alder reaction, converting the film to pentacene. acs.orgscispace.com This method has been used to fabricate high-performance organic thin-film transistors (OTFTs) with charge carrier mobilities comparable to those of vacuum-deposited pentacene. acs.orgscispace.com

Photopatternable Precursors: The precursor concept has been extended to create photopatternable systems. 20.210.105 By incorporating an acid-labile group into the precursor molecule, its conversion back to pentacene can be initiated by ultraviolet light in the presence of a photoacid generator. 20.210.105 This allows for the selective conversion of the precursor in specific illuminated regions, enabling the fabrication of patterned pentacene structures for electronic devices. 20.210.105

Aza-Diels-Alder Adducts: New soluble pentacene precursors have also been synthesized through aza-Diels-Alder reactions with diazo compounds. These precursors can be converted to pentacene via thermolysis at moderate temperatures (decomposition starting around 170 °C for some derivatives), making them suitable for low-temperature processing on flexible substrates. scispace.com

These solution-processable precursor routes are critical for enabling low-cost, large-area fabrication techniques like spin-coating, inkjet printing, and screen printing for pentacene-based electronics. nih.govscispace.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to drive chemical reactions in the solid state, is an emerging field in green chemistry. While this technique has been applied to various organic reactions, including Diels-Alder reactions which are fundamental to forming polycyclic aromatic hydrocarbons, specific and established protocols for the synthesis of pentacene or 6,13-dihydropentacene via mechanochemistry are not widely documented in current literature. The application of solid-state ball milling can offer advantages by reducing or eliminating the need for solvents and potentially accessing different reaction pathways than traditional solution-phase synthesis. However, detailed research findings focusing specifically on the mechanochemical production of pentacene remain a developing area.

Synthesis of 6,13-Dihydropentacene and Analogous Structures

The synthesis of reduced precursors is a cornerstone of modern pentacene chemistry, as these compounds often exhibit improved solubility and can be converted to the final pentacene product in situ.

A primary and accessible route to reduced pentacene intermediates is through the synthesis of 6,13-dihydropentacene-6,13-diol. This key intermediate is readily prepared from 6,13-pentacenequinone (B1223199). The synthesis involves the reduction of the two ketone functionalities of the quinone.

A common method employs sodium borohydride (NaBH₄) as the reducing agent in a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbons of the quinone. This pathway is effective for producing the diol, which serves as a direct precursor for conversion to pentacene.

Table 1: Synthesis of 6,13-Dihydropentacene-6,13-diol

Starting MaterialReagentsSolventTemperatureReaction Time
6,13-PentacenequinoneSodium Borohydride (NaBH₄), WaterTHF0 °C to 50-60 °C~2 hours

The reduction of the prochiral ketone groups in 6,13-pentacenequinone to hydroxyl groups creates two stereocenters at the C-6 and C-13 positions. This can result in the formation of two diastereomers: a cis isomer (where both hydroxyl groups are on the same face of the central ring) and a trans isomer (where they are on opposite faces).

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. However, specific studies detailing highly stereoselective syntheses of either the cis or trans isomer of 6,13-dihydropentacene-6,13-diol are not extensively reported. General principles of stereoselective ketone reduction are often applied, but targeted investigations into this specific substrate are limited.

Interconversion Pathways and Chemical Equilibria Between 6,13-Dihydropentacene and Pentacene

The conversion of 6,13-dihydropentacene and its derivatives into the fully conjugated pentacene system is a critical final step in many synthetic routes. This transformation from a non-aromatic, more soluble precursor to the final semiconductor is essentially an aromatization reaction.

Several effective methods have been developed for this conversion, particularly from the stable 6,13-dihydropentacene-6,13-diol intermediate. One of the most efficient modern methods involves a reductive aromatization using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). nih.gov This reaction is notable for being fast (1-2 minutes), high-yielding (≥90%), and proceeding at low temperatures. nih.gov The proposed mechanism involves the acid-catalyzed elimination of water from the diol to form carbocation intermediates, which are then reduced to generate the aromatic pentacene structure. nih.gov Solvents like dimethylformamide (DMF) and acetone have proven effective for this transformation. nih.gov

Other established methods include:

Reaction with potassium iodide and sodium hyposulfite in boiling acetic acid, which produces pentacene in moderate yield (67%). nih.gov

A two-step reduction/dehydration sequence using lithium aluminum hydride (LiAlH₄) followed by boiling in 6 M HCl. nih.gov

The historical Clar synthesis, which involves the transfer dehydrogenation of 6,13-dihydropentacene itself using a hydrogen acceptor like phenanthraquinone. nih.gov

Table 2: Selected Methods for the Conversion of 6,13-Dihydropentacene-6,13-diol to Pentacene

ReagentsSolventTemperatureReaction TimeYield
SnCl₂, HClDMF / AcetoneRoom Temperature1-2 minutes≥90% nih.gov
KI, Sodium HyposulfiteAcetic AcidBoiling3 hours67% nih.gov
LiAlH₄ then 6 M HClTHFBoiling>3 hours54% nih.gov

Chemical equilibria involving these species have also been noted. For instance, a tautomeric equilibrium exists between 6-methylene-6,13-dihydropentacene and 6-methylpentacene. researchgate.net This equilibrium lies almost entirely in favor of the dihydropentacene tautomer, and significant thermal energy (~200 °C) is required to shift it towards the aromatic 6-methylpentacene form. researchgate.net Furthermore, under high-temperature sublimation conditions (e.g., 320 °C), pentacene itself can undergo a disproportionation reaction to produce 6,13-dihydropentacene along with other polycondensed hydrocarbons, indicating a complex gas-phase equilibrium at elevated temperatures.

Electronic Structure and Spectroscopic Characterization of Pentacene and Its Derivatives

Frontier Molecular Orbital (FMO) Analysis

Experimental and Theoretical Studies of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of pentacene (B32325) and its derivatives. These orbitals play a crucial role in determining the charge transport characteristics and the energy of electronic transitions. Both experimental techniques and theoretical calculations have been extensively employed to determine the energies of these orbitals.

Theoretical studies, often employing density functional theory (DFT), have provided detailed insights into the electronic structure of pentacene. For a single pentacene molecule, DFT calculations have estimated the HOMO-LUMO gap to be around 1.1 eV. arxiv.org More advanced self-consistent field methods suggest a slightly larger gap of 1.64 eV. arxiv.org The HOMO and LUMO of pentacene are characterized by their π character, primarily located on the conjugated carbon backbone. researchgate.netbris.ac.uk

Experimental determination of HOMO and LUMO levels is often achieved through techniques like ultraviolet photoelectron spectroscopy (UPS) and inverse photoemission spectroscopy (IPES). For instance, UPS measurements have been used to determine the HOMO energy of pentacene films. aip.org The orientation of pentacene molecules within a film significantly impacts the measured ionization energy and HOMO level. aip.org For example, pentacene films with a "face-on" orientation on a graphene substrate show a HOMO energy of 0.93 eV relative to the Fermi level, while an "edge-on" orientation results in a HOMO energy of 0.42 eV. aip.org

The introduction of substituents to the pentacene core can significantly alter the HOMO and LUMO energy levels. A combined experimental and computational study on a series of substituted pentacenes demonstrated that substituents can be used to quantitatively control the HOMO-LUMO gap. acs.org For example, the introduction of electron-withdrawing groups leads to a stabilization of both the HOMO and LUMO, with a more pronounced effect on the LUMO, resulting in a reduced HOMO-LUMO gap. researchgate.net The table below summarizes some of the reported experimental and theoretical HOMO and LUMO values for pentacene and its derivatives.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
Pentacene (single molecule)DFT (Kohn-Sham)--~1.1 arxiv.org
Pentacene (single molecule)Self-consistent field--1.64 arxiv.org
Pentacene (on graphene, face-on)UPS0.93 (relative to Fermi level)-- aip.org
Pentacene (on graphene, edge-on)UPS0.42 (relative to Fermi level)-- aip.org
6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (1a)DFT (B3LYP/6-311++G(d,p))-4.91-2.951.96 nih.govacs.org
N,N′-diethynylated 6,13-dihydro-6,13-diazapentacene (2a)DFT (B3LYP/6-311++G(d,p))-5.20-1.393.81 nih.govacs.org
Perfluoropentacene (B8735957)DFT--2.02 bris.ac.uk
PentaceneDFT--2.21 bris.ac.uk

Influence of Molecular Geometry, Symmetry, and Substituents on Orbital Energies and Nodal Properties

The electronic structure of pentacene and its derivatives is highly sensitive to changes in molecular geometry, symmetry, and the nature and position of substituents. These factors directly influence the energies of the frontier molecular orbitals and their nodal properties, which in turn dictate the material's electronic and photophysical behavior.

Substituents: The introduction of substituents onto the pentacene core is a powerful strategy for tuning its electronic properties. Electron-withdrawing and electron-donating groups have predictable effects on the orbital energies. Electron-withdrawing substituents, such as halogens, tend to stabilize both the HOMO and LUMO, lowering their energy levels. researchgate.netacs.org This stabilization can enhance the material's resistance to oxidation. acs.org Conversely, electron-donating groups would be expected to raise the energies of the frontier orbitals.

The position of the substituents is also critical. For example, a study on substituted pentacenes found that the photooxidative resistance is influenced by both electronic effects and the steric hindrance provided by the substituents' location. acs.org Silylethynyl-substituted pentacenes, like TIPS-pentacene, are known to have small HOMO-LUMO gaps, but they are not the most stable derivatives under photooxidative conditions. acs.org A derivative with chlorine atoms at the 2,3,9,10 positions and o-alkylphenyl groups at the 6,13 positions was found to be more stable than TIPS-pentacene. acs.org Thio-substituted pentacenes have been identified as being highly resistant to photooxidation while maintaining a relatively small HOMO-LUMO gap. acs.org

The table below provides examples of how different substituents affect the HOMO-LUMO gap of pentacene derivatives.

Substituent TypeEffect on HOMO/LUMOEffect on HOMO-LUMO GapSource
HalogenatedStabilizes (lowers energy)Can be reduced acs.org
Phenylated-- acs.org
Silylethynylated (e.g., TIPS)-Small gap acs.org
Thiolated (alkylthio- and arylthio-)-Relatively small gap acs.org
Nitrogen substitution in the core (diazapentacene)Alters phase and nodal propertiesCan be tuned nih.govacs.org

Electronic Band Structure Investigations

Intermolecular and Intramolecular Dispersion in Crystalline Films

First-principles calculations based on density functional theory have shown that the bandwidths of the valence and conduction bands in crystalline pentacene are highly dependent on the crystallographic direction. arxiv.org Along directions roughly perpendicular to the long molecular axis (reciprocal lattice vectors A and B), the valence and conduction bandwidths are relatively small, on the order of tens of meV. arxiv.org However, along the stacking directions (A+B and A-B), the dispersion is much larger, with a valence bandwidth of up to 145 meV and a conduction bandwidth of up to 260 meV. arxiv.org This anisotropy highlights the importance of molecular packing in facilitating charge transport.

Experimental techniques like angle-resolved photoemission spectroscopy (ARPES) have been used to directly probe the band structure of crystalline organic films. nih.gov Studies on sexiphenyl, a related oligoacene, have revealed a quasi-one-dimensional band structure developing from individual molecular orbitals along the principal molecular axis. nih.gov Perpendicular to the molecules, the band structure reflects the crystal periodicity with continuous bands and significant dispersion. nih.gov

The interplay between intermolecular and intramolecular vibrations can also mediate electronic processes. chemrxiv.org In pentacene single crystals, intermolecular vibrations, assisted by strong vibronic couplings to intramolecular modes, are thought to mediate ultrafast singlet fission. chemrxiv.org

One-Dimensional Band Character in Engineered Assemblies

By controlling the assembly of pentacene molecules, it is possible to create structures with specific electronic properties, such as one-dimensional (1D) band character. This can be achieved through various "crystal engineering" strategies.

One approach involves using metal-organic frameworks (MOFs) where suitably substituted pentacene molecules act as linkers, assembling into highly ordered π-stacks. rsc.org This method allows for the creation of arrays of electronically coupled pentacene chains with long-range order. rsc.org These engineered assemblies exhibit strong, anisotropic inter-pentacene electronic coupling, leading to the formation of 1D bands. rsc.org Despite the high degree of structural order and significant dispersion in the static arrangement, charge transport in these systems can still be dominated by a hopping mechanism at various temperatures. rsc.org

Theoretical studies have also explored the electronic properties of an infinite row of freestanding, side-by-side pentacene molecules. researchgate.net These calculations show that the energy bands can exhibit either metallic or semiconducting behavior depending on the intermolecular overlap. researchgate.net For certain intermolecular distances, a bandgap opens, and its size can be modulated by changing the overlap integral. researchgate.net This demonstrates the potential to tune the electronic properties of 1D pentacene assemblies by controlling their structure.

Advanced Spectroscopic Probes for Electronic Structure Elucidation

A variety of advanced spectroscopic techniques are employed to investigate the intricate electronic structure of pentacene and its derivatives. These methods provide detailed information about orbital energies, electronic transitions, and charge carrier dynamics.

Photoelectron Spectroscopy (PES): Techniques like Ultraviolet Photoelectron Spectroscopy (UPS) and Angle-Resolved Photoelectron Spectroscopy (ARPES) are powerful tools for directly probing the occupied electronic states. researchgate.netscientaomicron.com UPS is used to determine the ionization potential and the energy of the highest occupied molecular orbital (HOMO). aip.org ARPES provides momentum-resolved information, allowing for the mapping of the electronic band structure in crystalline materials. scientaomicron.com Hard X-ray Photoelectron Spectroscopy (HAXPES) is a variant that can probe bulk properties and deep core levels. scientaomicron.com

Inverse Photoemission Spectroscopy (IPES): While PES probes occupied states, IPES is used to investigate the unoccupied electronic states, including the lowest unoccupied molecular orbital (LUMO).

Optical Absorption and Photoluminescence Spectroscopy: These techniques probe the electronic transitions between the ground and excited states. The absorption spectrum reveals the energies of allowed electronic transitions, providing information about the HOMO-LUMO gap and higher-energy transitions. arxiv.org Photoluminescence spectroscopy provides insights into the emissive properties of the material and can be used to study processes like singlet fission. aps.org

Electron Energy Loss Spectroscopy (EELS): High-resolution EELS can be used to study the vibrational and electronic properties of adsorbed molecules. rsc.org It has been applied to investigate the electronic structure of N-heteropolycyclic aromatic compounds, including derivatives of pentacene, on metal surfaces. rsc.org

Two-Dimensional Electronic Spectroscopy (2D-ES): This advanced technique provides detailed information about coherent electronic and vibrational dynamics. It has been used to study the primary steps of singlet fission in pentacene films, identifying the role of intramolecular vibrational modes in mediating this process. chemrxiv.org

Spectroscopic Probes with Changeable π-Conjugated Systems: The development of molecular probes whose spectroscopic properties change in response to a specific stimulus is a growing field. nih.govrsc.org While not a direct probe of pentacene's intrinsic electronic structure, this area of research utilizes the principles of π-conjugation, which are central to pentacene's properties, to design sensors for various applications. nih.govrsc.org

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to probe the electronic band structure of crystalline solids. wikipedia.orgarxiv.org It operates on the principle of the photoelectric effect, where incident photons eject electrons from a material's surface. wikipedia.org By measuring the kinetic energy and emission angle of these photoelectrons, ARPES can map the energy-momentum relationship of electrons within the material, providing direct insight into the band dispersion. wikipedia.orgmdpi.com

For pentacene single crystals, ARPES studies have revealed the anisotropic nature of their electronic structure. mdpi.com For instance, when the photoelectron emission angle is varied along specific crystallographic directions, such as the ΓM′ direction, a notable energy dispersion is observed. mdpi.com This anisotropy is a direct consequence of the specific packing of pentacene molecules in the crystal lattice, which influences the degree of intermolecular electronic coupling. Theoretical calculations often predict the directions of widest energy dispersion, guiding experimental investigations. mdpi.com The technique is particularly sensitive to the surface of the material, with a probing depth on the order of 1–10 monolayers, making it an ideal tool for studying the electronic properties of thin films and single crystals. mdpi.com

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a crucial technique for determining the energy levels of the highest occupied molecular orbital (HOMO) and the work function of organic semiconductors like pentacene. researchgate.netaip.org By using a high-energy ultraviolet light source, typically He Iα radiation (21.22 eV), UPS measurements can probe the valence electronic states. aip.org

Studies on pentacene thin films have shown that the position of the HOMO level can be influenced by the underlying substrate. aps.org For example, the HOMO binding energy of pentacene is lower on copper phthalocyanine (B1677752) (CuPc) and SiO2 surfaces compared to graphite. aps.org Furthermore, on substrates where pentacene molecules adopt a more upright orientation, a splitting of the HOMO peak in the UPS spectrum can be observed. aps.org This splitting is attributed to intermolecular band dispersion, which arises from the regular packing of molecules in a crystalline film. aps.org

Highly sensitive UPS measurements have also detected a low density of electronic states within the band gap of non-doped pentacene thin films. aip.org These "gap states" are believed to originate from imperfections in the molecular packing and can influence the position of the Fermi level within the band gap. aip.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy is a powerful tool for investigating the unoccupied electronic states and the molecular orientation in thin films. aip.orgacs.org By exciting core-level electrons (e.g., C 1s) to unoccupied molecular orbitals, NEXAFS provides information about the lowest unoccupied molecular orbital (LUMO) and higher-lying empty states. aip.orgresearchgate.net

In pentacene, NEXAFS spectra at the carbon K-edge show distinct resonances corresponding to transitions to π* and σ* antibonding orbitals. researchgate.net The intensity and energy of these resonances are sensitive to the size of the polyacene system; as the number of aromatic rings increases, the NEXAFS features tend to shift to lower photon energies. acs.org

The polarization dependence of NEXAFS can be used to determine the orientation of molecules on a surface. aip.orgcnr.it For pentacene films, the strong angular dependence of transitions involving π* states indicates a specific molecular orientation, often with the molecules lying nearly flat on the substrate in the first monolayer. cnr.it High-resolution NEXAFS can even resolve contributions from non-equivalent carbon atoms within the pentacene molecule. aip.org

Scanning Tunneling Spectroscopy (STS) of Individual Molecular Orbitals

Scanning tunneling microscopy (STM) and spectroscopy (STS) offer the unique capability to image and probe the electronic structure of individual molecules. aps.org By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS can map the local density of states (LDOS) of a molecule adsorbed on a surface, providing spatial information about its molecular orbitals. aps.orgacs.org

To observe the intrinsic, unperturbed molecular orbitals of pentacene, it is often necessary to electronically decouple the molecule from the substrate. aps.org This is typically achieved by introducing a thin insulating layer, such as NaCl, between the pentacene molecule and the underlying metal surface. aps.org Under these conditions, STS measurements can reveal distinct peaks corresponding to the HOMO and LUMO of an individual pentacene molecule. aps.org Bias-dependent STM imaging can then visualize the spatial distribution of these frontier orbitals. aps.orgresearchgate.net For example, images taken at bias voltages corresponding to the HOMO and LUMO energies show different patterns that reflect the shapes of these orbitals. researchgate.net

When pentacene is directly adsorbed on a conductive surface, its electronic structure can be modified by interactions with the substrate. aps.org Even in these cases, STS can provide valuable information about how the molecular orbitals are affected by the local environment. aps.org

Application of UV-Vis and Fluorescence Spectroscopy in Electronic Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for characterizing the optical properties of pentacene and its derivatives, which are directly related to their electronic structure. UV-Vis absorption spectroscopy measures the energies of electronic transitions from the ground state to excited states, while fluorescence spectroscopy probes the emission of light as the molecule relaxes from an excited state back to the ground state.

The UV-Vis absorption spectrum of pentacene in solution exhibits characteristic absorption bands in the visible region, with a maximum absorption (λmax) around 576 nm. researchgate.net The positions and intensities of these absorption peaks are sensitive to the molecular structure, including the presence of substituents. researchgate.netacs.org For instance, substituting the pentacene core can lead to significant shifts in the absorption spectrum. researchgate.netacs.org The optical gap of solid-state pentacene, determined from UV-Vis absorption, is typically around 2.1 to 2.2 eV. mdpi.com

Fluorescence spectroscopy provides complementary information about the excited states. The emission spectrum is typically mirror-imaged to the absorption spectrum and can be used to study relaxation pathways and energy transfer processes. The difference between the absorption and emission energies provides information about the Stokes shift, which is related to structural relaxation in the excited state.

Interface Electronic Structure and Energy Level Alignment

The performance of organic electronic devices is critically dependent on the electronic structure at the interfaces between different materials, particularly at organic/inorganic heterojunctions. The alignment of energy levels at these interfaces governs the efficiency of charge injection and transport.

Organic/Inorganic Heterojunctions (e.g., Pentacene/Hf, Pentacene/Cu Surfaces)

The interaction between pentacene and metal surfaces can range from weak physisorption to stronger chemisorption, significantly impacting the interface electronic structure.

Pentacene/Cu Surfaces: The interface between pentacene and copper surfaces has been extensively studied. On Cu(110), pentacene is found to be strongly chemisorbed. uzh.chresearchgate.net This strong interaction leads to a significant bending of the pentacene molecule, buckling of the top layer of copper atoms, and the formation of new hybrid interface states. uzh.ch A substantial charge transfer of approximately 0.8 electrons from the copper substrate into the pentacene molecule occurs, resulting in a partial filling of the LUMO. uzh.ch This charge transfer creates an interface dipole that lowers the work function of the copper surface by about 0.9 eV. researchgate.net Angle-resolved ultraviolet photoemission spectroscopy (ARUPS) studies have shown the formation of two-dimensional energy-band dispersion of the resulting interface states. researchgate.net

The following table summarizes key findings for the pentacene/Cu(110) interface:

PropertyValueSource
Adsorption TypeChemisorption uzh.chresearchgate.net
Charge Transfer~0.8 electrons into pentacene uzh.ch
Work Function Change-0.9 eV researchgate.net
LUMO Occupancy~40% uzh.ch

Pentacene/Other Metal and Inorganic Surfaces: The energy level alignment of pentacene has also been investigated on other surfaces. For example, on Au(111), a large interface dipole of 0.95 eV is observed, indicating strong molecule-substrate interaction. researchgate.net In contrast, on a more inert SnS2 surface, the interface dipole is much smaller (0.26 eV). researchgate.net Studies on pentacene/GaN interfaces have shown negligible dipole formation, suggesting that the energy level alignment can be reasonably predicted by the electron affinity rule. ntnu.no

The energy level alignment at the interface between TIPS-pentacene and lead halide perovskite single crystals has also been investigated. nih.gov A significant shift in the TIPS-pentacene energy levels towards higher binding energies with increasing thickness was observed, which can be interpreted as band bending in the organic layer. nih.gov

The table below provides a comparative overview of interface dipoles for pentacene on different substrates:

SubstrateInterface Dipole (eV)Source
Cu(110)0.9 researchgate.net
Au(111)0.95 researchgate.net
SnS20.26 researchgate.net
GaNNegligible ntnu.no
ITO0.24 e-asct.org

Formation and Impact of Interfacial Dipoles on Charge Injection

The performance of organic electronic devices is critically dependent on the efficiency of charge injection from electrodes into the organic semiconductor layer. This process is largely governed by the energy level alignment at the interface between the two materials. The formation of an interfacial dipole, an electrostatic layer at the interface, can significantly alter this alignment, thereby modifying the charge injection barrier. This section explores the formation of these dipoles and their subsequent impact on charge injection for pentacene.

The interface between a metal and an organic semiconductor like pentacene is not a simple junction governed solely by the work function of the metal and the ionization potential or electron affinity of the organic material. Instead, a complex interplay of phenomena, including charge transfer, chemical interactions, and molecular orientation, leads to the formation of an interfacial dipole (ID). This dipole creates a step in the vacuum level at the interface, effectively modifying the charge injection barrier for both holes and electrons.

One of the primary mechanisms driving the formation of an interfacial dipole is charge transfer between the metal and the pentacene molecules. acs.org This can occur through several processes. A "push-back" effect, where the electron cloud of the adsorbed pentacene molecule compresses the surface dipole of the metal substrate, can contribute to the ID. rsc.org Additionally, direct charge transfer can occur from the metal to the lowest unoccupied molecular orbital (LUMO) or from the highest occupied molecular orbital (HOMO) to the metal, depending on the relative energy levels. rsc.org This charge redistribution creates a dipole layer that alters the electrostatic potential at the interface. aps.org For instance, at the interface of pentacene with gold, a significant interfacial dipole of approximately 0.95 eV to 1.16 eV has been measured, which is attributed to this charge redistribution. aps.orgarxiv.org

The magnitude and even the direction of the interfacial dipole are highly dependent on the specific metal used. Studies have shown that the hole-injection barrier (HIB) and the ID vary with the work function of the metal. For example, at the interface of pentacene with a gold electrode, a Schottky contact is formed with a hole-injection barrier of about 0.2 eV. arxiv.orgresearchgate.net In contrast, the silver/pentacene interface exhibits a larger HIB of 0.5 eV. arxiv.org The use of low work function metals, such as alkali metals and samarium, has also been investigated. Alkali metal intercalation into pentacene films leads to a charge transfer to the LUMO of the pentacene, creating a new photoemission feature within the energy gap. rsc.org Samarium, on the other hand, shows a more subtle interaction, resulting in a small electron injection barrier. rsc.org

The formation of interfacial dipoles is not limited to metal-pentacene interfaces. At the interface between pentacene and other semiconductors, such as indium tin oxide (ITO) or C60, similar phenomena are observed. For the ITO/pentacene interface, an interfacial dipole of 0.24 eV has been reported. arxiv.org At the pentacene/C60 interface, an interface dipole of 0.18 eV is estimated, which is influenced by charge transfer between the two organic materials. arxiv.orgnih.gov The layering order in organic heterojunctions also plays a crucial role; the interface dipole at the C60-pentacene interface is larger when C60 is deposited on pentacene compared to the reverse deposition order. aps.org

The orientation of the pentacene molecules at the interface also has a profound impact on the electronic structure and the resulting interfacial dipole. Pentacene molecules can either lie flat or stand up on the substrate surface, and this orientation is influenced by the substrate material. researchgate.netbwise.kr For example, on a gold substrate, pentacene films can have domains where molecules are either lying flat or standing up. bwise.kr In contrast, on a silver substrate, pentacene molecules tend to stand up, forming a "thin-film phase" structure. bwise.kr The standing orientation is generally preferred for efficient charge transport in thin-film transistors due to better π-π overlap between adjacent molecules. arxiv.org

While extensive research has been conducted on pentacene interfaces, there is a notable lack of specific experimental data on the formation and impact of interfacial dipoles for 6,13-dihydropentacene (B80405) in the scientific literature. However, theoretical and experimental studies on the electronic structure of hydrogenated pentacene derivatives provide some insights. The hydrogenation of pentacene to form 6,13-dihydropentacene alters the electronic properties. It has been found that while the HOMO level of 6,13-dihydropentacene is similar to that of pentacene, its HOMO-LUMO gap is significantly larger. nih.gov This difference in the electronic structure would likely influence the energy level alignment and charge transfer at interfaces with other materials, consequently affecting the formation and magnitude of any interfacial dipole. The study of superhydrogenation of pentacene further reveals that the addition of hydrogen atoms preferentially occurs at specific sites, leading to changes in the structural and electronic properties. rsc.orgaps.org These changes would invariably impact how the molecule interacts with a substrate and thus the nature of the interfacial dipole and charge injection barriers.

The following tables summarize key research findings on interfacial properties of pentacene with various materials.

Table 1: Interfacial Dipole and Hole Injection Barriers for Pentacene on Various Substrates

SubstrateInterfacial Dipole (eV)Hole Injection Barrier (eV)Electron Injection Barrier (eV)Measurement Technique
Au0.95 - 1.16 aps.orgarxiv.org0.2 - 0.73 arxiv.orgarxiv.orgresearchgate.net-UPS, Accumulated Charge Measurement
Ag-0.5 arxiv.org-Accumulated Charge Measurement
ITO0.24 arxiv.org1.19 arxiv.org0.91 arxiv.orgUPS, XPS
C600.18 arxiv.org--UPS, XPS
Bi0.31 duke.edu1.03 duke.edu-Photoemission Spectroscopy
GaNNegligible> 2-UPS, XPS

Data compiled from multiple research sources. Note that values can vary depending on experimental conditions and measurement techniques.

Table 2: Impact of Interfacial Layers on Pentacene/Au Interface

Interfacial LayerPentacene OrientationTotal Interface Dipole (eV)Change in Hole Injection Barrier
NoneLying down/Standing up domains bwise.kr~0.95 arxiv.org-
C60 (1 ML)Standing up arxiv.org0.78 arxiv.orgSignificant decrease arxiv.org
MoO3 (on Ag)--Significant reduction, Ohmic contact arxiv.org

This table illustrates how inserting a thin layer between the substrate and pentacene can modify the interface properties.

Charge Transport Mechanisms in Pentacene Based Materials

Carrier Mobility Studies

The efficiency of organic electronic devices is intrinsically linked to the charge carrier mobility of the semiconducting material. In pentacene (B32325), both hole and electron transport are significant, with their mobilities being a key area of investigation.

Investigations of Intrinsic Hole and Electron Mobilities in Single Crystals

Single crystals of pentacene, being largely free from grain boundaries and other defects, provide an ideal platform for studying the intrinsic charge transport properties. Research has demonstrated that highly purified pentacene single crystals can exhibit exceptionally high hole mobilities. For instance, a hole mobility of 35 cm²/V·s at room temperature has been reported, which increases to 58 cm²/V·s at 225 K. utwente.nl Other studies have reported hole mobilities in single crystals to be around 1.4 cm²/V·s. aps.org

While pentacene has been traditionally considered a p-type semiconductor, evidence suggests it possesses ambipolar characteristics, meaning it can transport both holes and electrons. aps.org In thin-film transistors where charge injection limitations are overcome, comparable field-effect mobilities for both electrons and holes, on the order of 1 cm²/V·s, have been achieved. aps.org For 6,13-bis(triisopropylsilylethynyl) (TIPS)-pentacene single crystals, ambipolar behavior with both hole and electron mobilities exceeding 1 cm²/V·s has been reported. researchgate.net

Table 1: Reported Carrier Mobilities in Pentacene Single Crystals

Material Carrier Type Mobility (cm²/V·s) Temperature (K) Notes
Pentacene Hole 35 Room Temperature Resulted from purification removing 6,13-pentacenequinone (B1223199). utwente.nl
Pentacene Hole 58 225 Increased mobility at lower temperatures in purified crystals. utwente.nl
Pentacene Hole 1.4 Not Specified Measured using a "flip-crystal" field-effect technique. aps.org
Pentacene Electron ~1 Not Specified Achieved in thin films by relieving injection problem. aps.org
TIPS-Pentacene Hole >1 Not Specified Ambipolar organic field-effect transistors. researchgate.net
TIPS-Pentacene Electron >1 Not Specified Ambipolar organic field-effect transistors. researchgate.net

Microscopic Factors Governing Charge Carrier Mobility

Several microscopic factors have a profound impact on the charge carrier mobility in pentacene. The molecular orientation within the crystal lattice is a critical determinant. The overlap of π-orbitals between adjacent molecules, which facilitates charge hopping, is highly dependent on their relative arrangement. Any deviation from the optimal packing can degrade these interactions and subsequently reduce charge carrier mobility.

Electron-Phonon Coupling and Reorganization Energy

The interaction between charge carriers and lattice vibrations (phonons) is a crucial aspect of charge transport in organic semiconductors. This electron-phonon coupling influences the localization of charges and the energy required for a charge to move from one molecule to another.

Elucidation of Vibrational Reorganization Energy in Self-Exchange Electron Transfer

The reorganization energy (λ) is a key parameter in Marcus theory of electron transfer. It represents the energy required to distort the geometry of a molecule and its surrounding environment when a charge is added or removed. A lower reorganization energy generally corresponds to a higher charge transfer rate and, consequently, higher mobility.

For pentacene, both experimental and theoretical studies have revealed a remarkably low vibrational reorganization energy for hole transport. nih.gov Experimental measurements using high-resolution gas-phase photoelectron spectroscopy have determined the total vibrational reorganization energy (λv) to be approximately 0.059 eV. psu.edu Theoretical calculations at the B3LYP level of density functional theory (DFT) have yielded a value of 0.098 eV. psu.edu These low values are a significant factor contributing to the high hole mobilities observed in pentacene. nih.gov

Table 2: Reorganization Energy of Pentacene

Method Reorganization Energy (λ) (eV) Carrier Type Reference
Experimental (PES) 0.059 ± 0.002 Hole psu.edu
Theoretical (B3LYP) 0.098 Hole psu.edu
Theoretical (MP2) 0.023 Hole psu.edu
Theoretical (INDO) 0.089 Hole psu.edu

Coupling of Charge Carriers to Low-Frequency Molecular Motions

In addition to the high-frequency intramolecular vibrations that contribute to the reorganization energy, charge carriers in pentacene also couple strongly to low-frequency intermolecular motions. These motions, which involve the relative movement of adjacent molecules, can modulate the electronic coupling (transfer integral) between them. This dynamic disorder is another factor that can limit charge carrier mobility. Terahertz transient conductivity measurements have directly demonstrated this strong coupling, revealing that these low-frequency motions are a significant factor in limiting the conductivity in pentacene.

Exciton (B1674681) Dynamics and Singlet Fission Phenomena

Upon photoexcitation, organic molecular crystals like pentacene form excitons, which are bound electron-hole pairs. The fate of these excitons is critical for the performance of optoelectronic devices. Pentacene is particularly notable for its highly efficient singlet fission process.

Singlet fission is a multiexciton generation process where a spin-singlet exciton (S₁) spontaneously converts into two spin-triplet excitons (2 x T₁). This process is energetically favorable in pentacene and occurs on an ultrafast timescale, typically in the range of 70 to 200 femtoseconds. aps.org The quantum yield of singlet fission in pentacene can approach 200%, meaning one absorbed photon can generate two triplet excitons. aip.org This high efficiency makes pentacene a promising material for enhancing the performance of photovoltaic devices. acs.org The generated triplet excitons in pentacene have been observed to have lifetimes of approximately 5 nanoseconds. aip.org

The mechanism of singlet fission in pentacene is a subject of ongoing research, with evidence pointing towards a direct quantum mechanical process mediated by intermolecular motion, without the necessity of a charge-transfer intermediate. acs.org

Table 3: Singlet Fission Parameters in Pentacene

Parameter Value Notes Reference
Timescale 70 - 200 fs Reported from various spectroscopic measurements. aps.org
Timescale ~80 fs Outcompetes other singlet state decay pathways. aip.org
Quantum Yield up to 200% Indicates highly efficient generation of two triplets from one singlet. aip.org
Triplet Lifetime ~5 ns Lifetime of the generated triplet excitons. aip.org

Functionalization and Derivatization Strategies for Pentacene and Its Analogs

Strategies for Enhanced Processability and Ambient Stability

A primary challenge in the application of pentacene (B32325) is its low solubility in common organic solvents and its susceptibility to degradation in the presence of air and light. acs.orgossila.com To address these issues, several functionalization strategies have been developed to improve both its processability and ambient stability.

One of the most successful approaches to improve the solubility and stability of pentacene is the introduction of bulky, sterically demanding substituents. researchgate.net These groups, typically attached at the 6- and 13-positions of the pentacene core, serve a dual purpose. Firstly, they increase the solubility of the molecule by disrupting the strong intermolecular π-π stacking that makes unsubstituted pentacene highly insoluble. proquest.combris.ac.uk Secondly, the steric hindrance provided by these bulky groups can protect the reactive pentacene core from atmospheric agents, thereby enhancing its stability. nih.gov

A prime example of this strategy is the functionalization of pentacene with triisopropylsilylethynyl (TIPS) groups to form 6,13-bis(triisopropylsilylethynyl)pentacene (B153593), commonly known as TIPS-pentacene. ossila.comproquest.com The bulky TIPS groups significantly enhance the solubility of pentacene in common organic solvents like toluene (B28343), chloroform, and anisole, making it suitable for solution-based processing techniques such as spin-coating and inkjet printing. ossila.comsigmaaldrich.comsigmaaldrich.com This enhanced solubility is crucial for the fabrication of large-area and flexible electronic devices at a low cost. ossila.com

Furthermore, the steric bulk of the TIPS groups influences the solid-state packing of the pentacene molecules. proquest.comuky.edu Unlike the herringbone packing of unsubstituted pentacene, which is not ideal for charge transport, TIPS-pentacene adopts a two-dimensional columnar stacking arrangement. proquest.comuky.edu This co-facial π-stacking facilitates better intermolecular orbital overlap, which is beneficial for charge carrier mobility. uky.edu While the introduction of sterically bulky groups has been shown to be effective, studies have also indicated that stabilization through electronic effects can be more impactful in enhancing the persistence of pentacene derivatives. nih.gov

CompoundSubstituentSolubility in Toluene (wt. % at 23 °C)Solid-State Packing
Pentacene-HLowHerringbone
TIPS-Pentacene-C≡C-Si(iPr)36.57 sigmaaldrich.com2D Columnar Stacking proquest.comuky.edu

The introduction of silylacetylene and other ethynylated functional groups at the 6- and 13-positions of the pentacene core is a widely adopted strategy to improve both stability and processability. uky.eduwikipedia.org The trialkylsilylethynyl groups, such as the aforementioned triisopropylsilylethynyl (TIPS) group, are particularly effective. ossila.com

The silyl (B83357) groups contribute to the solubility and stability of the resulting pentacene derivatives. ossila.comresearchgate.net The ethynyl (B1212043) linkages extend the π-conjugated system of the pentacene core, which can influence the electronic properties of the material. ossila.com 6,13-Disubstituted pentacenes are commonly synthesized from pentacenequinone through reaction with an alkynyl nucleophile, followed by a reductive aromatization step. wikipedia.org

Derivatives such as TIPS-pentacene have demonstrated high charge carrier mobility and excellent air stability, making them p-type organic semiconductors suitable for organic thin-film transistors (OTFTs). ossila.com The solubility imparted by these functional groups allows for solution processing, which is a significant advantage over the vacuum deposition required for unsubstituted pentacene. ossila.comnih.gov The stability of these materials allows for easier handling in ambient conditions, although prolonged exposure can still lead to degradation. ossila.com

Research has shown that the persistence of pentacene derivatives in solution can be enhanced by increasing the number of trialkylsilyl groups as substituents. nih.gov This highlights the protective role of these functional groups against degradation pathways.

Tailoring Electronic Properties through Substituent Engineering

Beyond improving stability and processability, functionalization offers a powerful tool to modulate the electronic properties of pentacene. By strategically introducing electron-donating or electron-withdrawing groups, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled. studypug.comunict.it This tuning of the electronic structure is critical for optimizing the performance of pentacene derivatives in various electronic applications.

The electronic nature of substituents on the pentacene backbone has a profound impact on the molecule's frontier molecular orbital energies. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the pentacene core, which generally leads to a raising of the HOMO level. studypug.com Conversely, electron-withdrawing groups (EWGs), such as halogens, cyano, and nitro groups, decrease the electron density, resulting in a lowering of the LUMO level. studypug.com

This ability to tune the HOMO and LUMO levels is crucial for matching the energy levels of the organic semiconductor with the work functions of the electrodes in a device, thereby facilitating efficient charge injection and transport. For instance, lowering the LUMO energy level through the introduction of EWGs can enhance the oxidative stability of the pentacene derivative. unict.it

Theoretical studies have shown that the introduction of a nitrogen atom into the pentacene framework, an example of an electron-withdrawing modification, can significantly decrease the energies of the frontier molecular orbitals, improving stability in air and under illumination. acs.orgresearchgate.net Similarly, perfluorination of pentacene, where all hydrogen atoms are replaced by fluorine atoms, results in an n-type semiconductor, in contrast to the p-type behavior of pristine pentacene. bris.ac.uk This change in semiconductor type is a direct consequence of the strong electron-withdrawing nature of the fluorine atoms, which dramatically lowers both the HOMO and LUMO energy levels. bris.ac.uk

CompoundSubstituent TypeHOMO (eV)LUMO (eV)Energy Gap (eV)
Pentacene--5.0-2.82.2
Perfluoropentacene (B8735957)Electron-Withdrawing (F)-5.8-3.82.0 bris.ac.uk
Amino-substituted Pentacene (example)Electron-Donating (NH2)Raises HOMO level studypug.com
Nitro-substituted Pentacene (example)Electron-Withdrawing (NO2)Lowers LUMO level studypug.com

The incorporation of boron atoms into the pentacene framework represents an innovative strategy for modifying its electronic structure. acs.orgmdpi.com Boron, being electron-deficient, acts as a strong electron acceptor, significantly influencing the optoelectronic properties of the resulting boratapentacene.

Recently, the synthesis and isolation of crystalline 5,12- and 5,7-diboratapentacene dianions have been reported. acs.org These compounds are the first examples of aromatized diboraacenes where the boron atoms are located in different rings of the pentacene skeleton. The introduction of boron leads to a significant alteration of the electronic properties, and these derivatives have shown reactivity towards carbon dioxide, suggesting potential applications in sensing or catalysis. acs.org The development of boron-doped polycyclic aromatic hydrocarbons is an active area of research, with metal-free alkyne annulation techniques being explored to extend the π-conjugated systems of these novel materials. acs.org

While symmetrically substituted pentacene derivatives have been extensively studied, there is growing interest in the synthesis and application of unsymmetrically functionalized pentacenes. acs.orgnih.gov Unsymmetrical substitution allows for the integration of different functional groups onto the same pentacene core, leading to molecules with tailored properties for specific applications.

A common synthetic route to unsymmetrical pentacenes involves the sequential addition of different nucleophiles to 6,13-pentacenequinone (B1223199). acs.org This stepwise approach enables the introduction of a variety of substituents, including alkynyl, aryl, and alkyl groups, as well as donor and acceptor moieties to create polarized frameworks. acs.org

One of the most promising applications of unsymmetrical pentacene derivatives is in the study of intramolecular singlet fission. acs.org Singlet fission is a process where a photoexcited singlet state is converted into two triplet excitons, a phenomenon that could significantly enhance the efficiency of photovoltaic devices. By tethering two pentacene chromophores together with a spacer in an unsymmetrical fashion, the dynamics of singlet fission can be studied in dilute solutions. acs.org Combining electronic and steric effects in unsymmetrically substituted pentacenes has also been shown to yield derivatives with high stability against photochemical oxidation. nih.gov

Oligomerization and Polymerization of Pentacene Building Blocks

The assembly of pentacene monomers into larger, well-defined structures represents a significant advancement in materials science. These efforts aim to improve solubility, processability, and film-forming capabilities, which are often problematic for the parent pentacene molecule. Defined-length oligomers, in particular, offer a unique platform for systematic structure-property analysis, allowing researchers to correlate properties like the HOMO-LUMO energy gap with the number of repeating units. researchgate.net

Design and Properties of Dendrimers Incorporating Pentacene Chromophores

Dendrimers are highly branched, three-dimensional macromolecules that offer precise control over molecular architecture. acs.orgnih.gov Incorporating pentacene chromophores into dendritic structures is a strategy to improve chromophore organization and enhance π-π interactions, which are vital for material performance. acs.org It is predicted that the defined, globular shape of dendrimers can lead to unique physical properties compared to linear polymers. acs.orgresearchgate.net

The synthesis of pentacene-based dendrimers has been successfully achieved. acs.orgacs.org A common method involves the esterification of a multifunctional core molecule, such as 1,3,5-benzenetricarboxylic acid, with a pentacene building block that has a reactive hydroxyl group. acs.orgacs.org This approach allows for the creation of successive "generations" of dendrimers with an increasing number of pentacene units at the periphery. acs.org

These branched, oligomeric materials are typically soluble in common organic solvents and are stable in the presence of air, which allows for easy purification and the formation of thin films via solution casting. acs.orgacs.org Characterization using techniques like NMR, IR, UV-vis, and mass spectrometry confirms their well-defined structures. acs.org

A key finding is that ordering pentacene chromophores in a dendritic geometry can lead to superior performance in electronic devices compared to their linear polymer analogs. acs.org Although UV-vis analysis may not show evidence of increased π-π interactions in solution, thin films of pentacene dendrimers have exhibited significantly higher photocurrent yields. acs.org

Table 2: Photocurrent Yields of Pentacene Dendrimers vs. Linear Polymers

MaterialArchitectureMaximum Photocurrent Yield
Dendrimer 1First-Generation Dendrimer9 x 10-4
Dendrimer 2Second-Generation Dendrimer4 x 10-4
Polymer 11Linear Polymer~1 x 10-4
Polymer 12Linear Polymer~1 x 10-4

Data comparing the efficiency in photogenerated conduction for dendritic materials versus linearly connected pentacene-based polymers. acs.org

Development of Copolymers and Hybrid Architectures

Incorporating pentacene units into copolymer and hybrid architectures is another effective strategy to modulate their properties for specific applications. Copolymers combine pentacene with other monomer units, while hybrid architectures can involve linking pentacene to different types of materials or frameworks.

Copolymers: Both conjugated and non-conjugated pentacene-based copolymers have been developed. For instance, random copolymers of pentacene and fluorene (B118485) have been synthesized using Ni(0)-mediated Yamamoto coupling for use in polymer light-emitting diodes (PLEDs). wikipedia.org Other conjugated copolymers have been realized through Sonogashira and Suzuki coupling reactions of dibromopentacene monomers. wikipedia.orgyoutube.com These methods allow for the creation of polymers with tunable electronic and optical properties by varying the comonomer.

Non-conjugated pentacene copolymers have also been synthesized. wikipedia.org A notable example involves the esterification of a pentacene diol monomer with di-acid chlorides, such as glutaric or adipic acid, to form polyester-based materials. wikipedia.orgnih.gov MALDI MS analysis of these polymers has shown the formation of large macromolecules, demonstrating the success of the polymerization. nih.gov

Hybrid Architectures: The concept of hybrid architectures extends to more complex systems. Pentacene derivatives have been incorporated into macrocycles, where the chromophores are arranged in a cyclic geometry. acs.org Zirconocene-mediated alkyne coupling has been used to synthesize geometrically distinct, pentacene-containing macrocycles that show unique singlet fission dynamics depending on their shape. acs.org Furthermore, on-surface synthesis techniques have enabled the creation of novel conjugated polymers and nanoribbons by linking pentacene units through non-benzenoid motifs, such as four- or five-membered rings. acs.org These advanced architectures pave the way for materials with precisely engineered electronic properties and functionalities.

Advanced Fabrication and Processing Methodologies for Pentacene Based Materials

Thin Film Deposition Techniques

The choice of deposition technique is a critical factor that influences the morphology, purity, and ultimately the electronic properties of pentacene (B32325) films. nih.gov Pentacene's low solubility and sensitivity to ambient conditions necessitate specialized deposition methods. nih.gov

Thermal vacuum evaporation is a widely used method for depositing high-purity, continuous, and reproducible pentacene thin films. mdpi.com This technique involves heating the source material in a high-vacuum environment, causing it to sublime and subsequently deposit onto a substrate. While this method can be expensive and challenging to scale up due to the need for high temperatures and ultra-high vacuum, it offers excellent control over film thickness and purity, leading to good adhesion between the film and the substrate. nih.govmdpi.com

Organic Molecular Beam Deposition (OMBD) is a refined thermal evaporation technique that offers precise control over film growth. nih.gov In OMBD, a beam of organic molecules is generated from a Knudsen cell (an effusion source) in an ultra-high vacuum chamber (typically 10⁻⁸ to 10⁻¹⁰ Torr) and directed towards the substrate. This allows for very slow deposition rates, which can lead to highly ordered crystalline films. For instance, pentacene films deposited via OMBD on a SAM-treated substrate at 70 °C with a deposition rate of 0.2–0.3 Å s⁻¹ have been used in the fabrication of organic thin-film transistors (OTFTs). mdpi.com In another study, pure pentacene deposited using OMBD at a base pressure of 5 × 10⁻⁶ Pa and a substrate temperature of 70 °C yielded a carrier mobility of 0.5 cm² V⁻¹ s⁻¹ for a 10 nm thick film. nih.gov

Organic Vapor Phase Deposition (OVPD) is another variation of thermal evaporation that utilizes a carrier gas (typically an inert gas like nitrogen or argon) to transport the vaporized organic molecules from a heated source to a cooled substrate. researchgate.net This method allows for higher deposition rates compared to OMBD and offers better material utilization. researchgate.net OVPD has been successfully employed to grow pentacene films with excellent thickness uniformity and high deposition rates of up to 9.5 Å/s. researchgate.net OTFTs based on these OVPD-grown pentacene films have demonstrated high mobilities of up to 1.35 cm²/V·s. researchgate.net High-speed, in-line OVPD has achieved deposition rates equivalent to 105 Å/s in a static system, producing films with high uniformity and transistor mobilities up to 1.5 cm²/Vs. spiedigitallibrary.org

TechniqueKey FeaturesTypical Deposition ParametersResulting Film Properties
OMBD Ultra-high vacuum, slow and controlled deposition.Pressure: 10⁻⁸ - 10⁻¹⁰ Torr, Rate: 0.2–0.5 Å s⁻¹. nih.govmdpi.comHigh purity, highly ordered crystalline films, good for fundamental studies.
OVPD Carrier gas-assisted transport, higher deposition rates.Rate: up to 105 Å/s. researchgate.netspiedigitallibrary.orgUniform films over large areas, suitable for high-throughput production.

While pristine pentacene is largely insoluble, the development of soluble pentacene derivatives, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), has opened the door to low-cost, large-area solution-based deposition techniques. encyclopedia.pub These methods are particularly attractive for applications requiring flexible substrates and roll-to-roll manufacturing. mdpi.com

Spin Coating is a widely used laboratory technique for depositing uniform thin films from solution. encyclopedia.pub A solution of the pentacene derivative is dispensed onto a substrate, which is then spun at high speed to spread the liquid and evaporate the solvent. The final film thickness is determined by the solution concentration, solvent viscosity, and spin speed. For TIPS-pentacene, the choice of solvent significantly impacts the film morphology and the performance of the resulting OTFTs. For instance, slower evaporating solvents like toluene (B28343) and chlorobenzene (B131634) allow for better molecular ordering and result in higher charge carrier mobilities compared to faster evaporating solvents. researchgate.net

Dip Coating involves immersing a substrate into a solution of the pentacene derivative and then withdrawing it at a controlled speed. encyclopedia.pub The solvent evaporates, leaving a thin film on the substrate. The thickness and morphology of the film are influenced by the withdrawal speed, solution viscosity, and solvent evaporation rate. This method is suitable for coating large and non-planar substrates.

Inkjet Printing is an additive manufacturing technique that deposits picoliter-sized droplets of a functional ink (a solution of the pentacene derivative) onto a substrate in a predefined pattern. nih.gov This digital, direct-write approach offers precise material placement, reduces material waste, and enables the fabrication of complex device architectures. The performance of inkjet-printed pentacene devices is highly dependent on the ink formulation, droplet formation, and solvent evaporation dynamics.

MethodPrincipleAdvantagesDisadvantagesKey Parameters
Spin Coating Centrifugal force spreads a solution on a substrate. encyclopedia.pubSimple, fast, produces uniform films. encyclopedia.pubHigh material waste, not easily scalable for large areas.Spin speed, solution viscosity, solvent volatility. encyclopedia.pubresearchgate.net
Dip Coating Substrate is withdrawn from a solution at a controlled speed. encyclopedia.pubCoats complex shapes, low material waste.Can be slow, film uniformity can be an issue.Withdrawal speed, solution concentration. encyclopedia.pub
Inkjet Printing Picoliter droplets are jetted onto a substrate. nih.govDigital patterning, low material waste, scalable.Requires specialized ink formulations, potential for nozzle clogging.Ink viscosity, substrate temperature, drop spacing.

Supersonic Molecular Beam Deposition (SuMBD) is an advanced deposition technique that utilizes a supersonic expansion to generate a molecular beam with high kinetic energy and a narrow velocity distribution. aps.org This method offers a unique level of control over the growth process, leading to the formation of highly ordered and uniform pentacene films. aip.org

In SuMBD, pentacene molecules are mixed with a light carrier gas (e.g., helium or argon) and expanded through a small nozzle into a vacuum chamber. aps.org This expansion process cools the internal degrees of freedom of the pentacene molecules while accelerating them to high kinetic energies (typically in the range of 1-10 eV). aip.org By tuning the kinetic energy of the incident molecules, it is possible to influence the nucleation and growth dynamics on the substrate surface. aps.org

Studies have shown that increasing the kinetic energy of pentacene molecules in SuMBD can lead to a transition from fractal-like island growth to a more uniform, layer-by-layer growth mode. aps.org This results in films with fewer defects and larger crystalline domains, which in turn leads to significantly improved charge carrier mobility in OTFTs. aip.orgosti.gov For instance, the mobility of pentacene OTFTs has been shown to increase by a factor of approximately 5 when the kinetic energy is increased from 3.5 to 6.5 eV, reaching values as high as 1.0 cm² V⁻¹ s⁻¹. osti.gov

Control of Film Morphology and Crystalline Order

The arrangement of pentacene molecules in the solid state directly impacts the electronic coupling between adjacent molecules and, consequently, the charge transport properties. Therefore, controlling the film morphology and crystalline order is crucial for optimizing device performance.

The substrate temperature during deposition is a critical parameter that influences the surface diffusion of pentacene molecules. psu.edu Higher substrate temperatures provide more thermal energy to the adsorbed molecules, allowing them to diffuse longer distances on the surface before being incorporated into the growing film. This can lead to the formation of larger crystalline grains. psu.eduaip.org However, excessively high temperatures can lead to increased desorption of molecules and the formation of gaps between grains, which can degrade device performance. tandfonline.com For instance, in one study, the grain size of pentacene films was found to increase with substrate temperature from room temperature to 90 °C. aip.org

The deposition rate also plays a significant role in determining the film structure. researchgate.net A lower deposition rate generally allows more time for molecules to arrange themselves into a more ordered, crystalline structure. psu.edu Conversely, a high deposition rate can lead to the formation of a more disordered, amorphous-like film. The interplay between substrate temperature and deposition rate is crucial; for example, achieving large grain sizes often requires a combination of a high substrate temperature and a low deposition rate. psu.edu The mobility of pentacene OTFTs has been shown to be highly sensitive to the deposition rate, with mobility changing by four orders of magnitude as the deposition rate changes from 0.5 to 1.5 nm/min at a substrate temperature of 70°C. researchgate.net

Deposition ParameterEffect on Film MorphologyImpact on Device Performance
Substrate Temperature Higher temperature generally leads to larger grain size. aip.orgCan improve mobility, but excessive temperature can create defects. aip.orgtandfonline.com
Deposition Rate Lower rate often results in better crystallinity. psu.eduCan significantly impact mobility; an optimal rate exists. researchgate.netnpsm-kps.org

The size of the crystalline grains in a polycrystalline pentacene film is a key determinant of its charge transport properties. Larger grains lead to fewer grain boundaries, which act as trapping sites for charge carriers and impede their transport. Therefore, significant research has focused on methods to increase the grain size of pentacene films. researchgate.net Modification of the dielectric surface, for instance, can enhance the diffusion of pentacene molecules and promote the growth of large, well-ordered crystalline domains. researchgate.net Purifying the pentacene source material has also been shown to increase the average grain size. mdpi.com

Pentacene is known to exhibit polymorphism, meaning it can exist in different crystalline structures, or polymorphs. nih.gov These polymorphs are typically characterized by their different interlayer spacings (d-spacings). nih.gov The most common polymorphs have d-spacings of 14.1 Å, 14.5 Å, 15.0 Å, and 15.4 Å. nih.gov The formation of a particular polymorph can be influenced by the deposition conditions, such as the substrate temperature. nih.gov For example, thin films grown on SiO₂ substrates above 350 K tend to adopt the 14.5 Å d-spacing morphology. nih.gov The presence of different polymorphs within a film can affect its electronic properties, and controlling the polymorphism is an important aspect of optimizing device performance. The growth of a substrate-induced phase (SIP) is often favored at lower substrate temperatures and is prominent near the substrate. ulb.ac.be

Molecular Self-Assembly of Pentacene

The spontaneous organization of pentacene molecules into well-defined structures on a substrate, known as self-assembly, is a powerful bottom-up approach for fabricating nanoscale electronic components. The nature of the substrate plays a pivotal role in directing this assembly process.

On metal surfaces such as gold (Au) and copper (Cu), the interaction between the pentacene molecules and the substrate is a dominant factor. On Au(111), pentacene molecules tend to adsorb with their long axis lying flat on the surface. acs.orgscispace.comacs.org Scanning tunneling microscopy (STM) studies have revealed the formation of various ordered structures depending on the surface coverage. scispace.comacs.org At sub-monolayer coverages, pentacene can form one-dimensional rows. scispace.com As the coverage increases to a full monolayer, a more compact, ordered film with molecules aligned side-by-side is observed. acs.org The interaction with the reconstructed Au(111) surface can facilitate the formation of long-range ordered patterns. acs.orgnih.gov On Cu(110), pentacene molecules also adsorb lying flat, with their long axis aligned along the troughs of the copper surface at low coverages. aip.orgaip.org Annealing can lead to the formation of highly ordered, unidirectional molecular wires. bohrium.comnih.govaps.orgaps.org The interaction with molybdenum disulfide (MoS₂) islands on Au(111) also drives a unique self-assembly where pentacene molecules align along the edges of the MoS₂. acs.orgnih.gov

On silicon (Si) substrates , the strong interaction between the π-electrons of pentacene and the dangling bonds of the silicon surface can impede the formation of well-ordered structures, often resulting in a disordered wetting layer. core.ac.uk To overcome this, surface passivation techniques are employed. For instance, modifying the Si(111) surface with a metal superstructure can "deactivate" the surface, allowing for the growth of ordered pentacene structures. core.ac.uk The injection of charge carriers into pentacene thin films on silicon has been shown to be efficient, indicating a low charge injection barrier. nih.gov On native silicon oxide, the growth morphology is more complex, with the initial molecular layers exhibiting different orientations than the subsequent layers. nih.govacs.orgcityu.edu.hk The use of self-assembled monolayers (SAMs), such as octadecyltrichlorosilane (B89594) (OTS), on SiO₂ can promote a standing-up orientation of pentacene molecules, which is beneficial for device performance. acs.org

To achieve a higher degree of control over the arrangement of pentacene molecules, template-driven self-assembly has emerged as a promising strategy. This approach utilizes pre-patterned or naturally anisotropic substrates to guide the growth of pentacene into highly ordered, often unidirectional, structures.

Vicinal surfaces, which are crystal planes slightly misoriented from a high-symmetry direction, provide a natural template of steps and terraces. On vicinal Cu(119) surfaces, pentacene molecules have been observed to lie flat along the terraces. researchgate.net Similarly, the stepped silicon surface of Si(553)-Pb acts as a template for the self-assembly of pentacene into quasi-one-dimensional chain-like structures with their long axes aligned along the step edges. core.ac.ukacs.org At low coverages, single molecular rows that follow the periodicity of the underlying substrate are formed. At higher coverages, the molecules arrange into triple chains with a periodicity determined by the length of the pentacene molecule itself. acs.org

Artificial patterning of substrates also offers a powerful means to control pentacene ordering. Photo-aligned polyimide films, for example, can induce a preferential in-plane orientation of pentacene, leading to anisotropic charge transport properties. researchgate.net The alignment of the polyimide backbone structure significantly influences the growth process of pentacene, resulting in larger grain sizes. researchgate.net The use of such templates is crucial for fabricating devices with optimized and predictable performance, as the unidirectional ordering of molecules can lead to enhanced charge mobility along the alignment direction.

The final structure of a self-assembled pentacene film is the result of a delicate balance between intermolecular and substrate-molecule interactions. A thorough understanding of these forces is essential for controlling the molecular arrangement.

Intermolecular interactions in pentacene are primarily governed by van der Waals forces and π-π stacking. These interactions are responsible for the formation of the characteristic herringbone crystal structure. uky.eduacs.org The strength of these interactions influences the tendency of molecules to aggregate and form crystalline domains.

Substrate-molecule interactions can be either physisorptive or chemisorptive in nature. On inert substrates like passivated silicon or graphite, the interactions are weak (physisorption), and the molecular self-assembly is dominated by intermolecular forces, often leading to a standing-up orientation. iphy.ac.cnnih.gov In contrast, on reactive surfaces like metals, the interaction between the pentacene π-system and the metal's d-orbitals is strong, often leading to a lying-down configuration. iphy.ac.cn The strength of this interaction can be quantified by the binding energy, which has been measured to be around 110 kJ/mol for the first monolayer of pentacene on Au(111). scispace.com

The interplay between these interactions determines the final morphology. For instance, on the Si(553)-Pb surface, the arrangement of pentacene molecules is controlled by a subtle balance between molecule-molecule and molecule-substrate interactions. core.ac.ukacs.org Similarly, the choice of substrate can influence the charge injection barrier at the interface. researchgate.netresearchgate.net For example, the hole injection barrier for pentacene on bismuth (Bi) has been determined to be approximately 1.03 eV. researchgate.net

The following table summarizes the key interactions and their influence on pentacene self-assembly:

Interaction Dominant On Effect on Orientation Resulting Structure
Intermolecular (π-π stacking, van der Waals) Inert substrates (e.g., SiO₂, OTS-modified Si)Promotes standing-up orientationCrystalline domains with herringbone packing
Substrate-Molecule (π-d coupling) Metal substrates (e.g., Au, Cu)Promotes lying-down orientationOrdered monolayers, molecular wires
Substrate-Molecule (weak physisorption) Passivated substratesAllows intermolecular forces to dominateOrdered films with controlled orientation

Purification and Crystal Growth Methodologies for High-Purity Materials

The electronic properties of pentacene are highly sensitive to impurities. Therefore, the development of effective purification and crystal growth techniques is crucial for obtaining high-performance materials. Commercial pentacene often contains impurities, such as 6,13-dihydropentacene (B80405), which can be detrimental to device performance. rsc.org

Purification of pentacene is commonly achieved through physical vapor transport (PVT) or zone refining. The PVT method involves the sublimation of the material in a temperature gradient, allowing for the separation of pentacene from less volatile impurities. The choice of carrier gas in the PVT process is critical. While argon and nitrogen can lead to the formation of dihydropentacene-pentacene co-crystals, using hydrogen (H₂) as the carrier gas can effectively suppress the disproportionation reaction of pentacene and yield highly pure pentacene crystals. rsc.orgresearchgate.net Another approach involves the synthesis of soluble pentacene derivatives, such as 6,13-disubstituted pentacenes, which can be purified by techniques like column chromatography and then recrystallized from solution. uky.eduacs.org

Crystal growth of high-quality pentacene single crystals is essential for fundamental studies and for achieving the highest possible charge carrier mobilities. mdpi.com The PVT method is a widely used technique for growing large, high-purity single crystals. rsc.orgmdpi.comdntb.gov.uarsc.org By carefully controlling the temperature zones in a horizontal furnace, centimeter-scale pentacene crystals can be grown. mdpi.comdntb.gov.ua It has been observed that crystal growth is most intensive in regions with abrupt temperature changes. mdpi.com

Solution-based methods have also been developed for pentacene and its derivatives. The "naphthalene flux method" involves dissolving pentacene in molten naphthalene (B1677914) and then slowly cooling the solution to promote crystallization. nih.govacs.org This technique has been used to grow plate-like crystals up to 1.1 cm in size. nih.govacs.org For soluble derivatives like TIPS-pentacene, methods such as drop casting and zone casting from solution can produce highly crystalline films with large domains. rsc.orgossila.com The slow evaporation of the solvent is key to achieving good crystallinity. ossila.com The functionalization of pentacene with bulky groups not only improves solubility but can also lead to more stable materials that are easier to crystallize. uky.eduacs.orgnih.gov

The following table provides an overview of purification and crystal growth methods for pentacene:

Method Description Advantages Key Considerations
Physical Vapor Transport (PVT) Sublimation and re-sublimation in a temperature gradient.Yields high-purity single crystals.Choice of carrier gas is critical; temperature control is essential.
Zone Refining A molten zone is passed through the material, segregating impurities.Effective for purification.Requires specialized equipment.
Solution Crystallization (Naphthalene Flux) Crystallization from a high-temperature naphthalene solution.Can produce large crystals.Requires careful control of cooling rate and concentration. nih.govacs.org
Solution Shearing/Drop Casting (for derivatives) Controlled evaporation of a solution of a soluble pentacene derivative.Allows for the formation of highly aligned crystalline films.Solvent choice and evaporation rate are important parameters.

Computational and Theoretical Studies of Pentacene and Its Isomers

Quantum Chemical Calculations

Quantum chemical calculations have proven to be indispensable tools for understanding the intrinsic electronic properties of pentacene (B32325) and its isomers. These computational methods provide insights into molecular structure, stability, and electronic behavior, guiding the design of new materials for organic electronics.

Density Functional Theory (DFT) Applications in Electronic Structure and Properties Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying large organic molecules like pentacene. DFT calculations have been instrumental in predicting various properties of pentacene and its derivatives, including their electronic and optical characteristics. researchgate.netnih.gov

One of the key applications of DFT is the optimization of molecular geometries. researchgate.netnih.gov By finding the lowest energy structure, researchers can predict bond lengths, bond angles, and dihedral angles. researchgate.nettjpsj.org These structural parameters are crucial for understanding how molecules pack in the solid state, which in turn affects the material's electronic properties.

DFT is also used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a material. researchgate.nettjpsj.orgbris.ac.uk For instance, a smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and can affect the color and conductivity of the material. Theoretical calculations have shown that replacing hydrogen atoms with fluorine atoms in pentacene decreases the HOMO-LUMO energy gap. bris.ac.uk

Furthermore, DFT calculations can predict other important electronic properties such as ionization potential, electron affinity, and reorganization energy. researchgate.netresearchgate.net The reorganization energy is the energy required for a molecule to change its geometry from the neutral state to the charged state and is a key factor in determining charge mobility. researchgate.net Studies have shown that the reorganization energy for a pentacene molecule on a NaCl(001) surface is estimated to be in the range of 0.8 to 1.0 eV. uni-regensburg.de

DFT can also be used to simulate the effects of substituents on the properties of pentacene. By computationally adding different functional groups to the pentacene core, researchers can predict how these modifications will alter the electronic structure and properties. researchgate.netnih.govbohrium.comunict.it For example, adding electron-donating or electron-withdrawing groups can tune the HOMO and LUMO energy levels, thereby modifying the material's behavior in electronic devices. researchgate.netnih.govbohrium.comunict.it Time-dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict UV-Vis absorption spectra. researchgate.netnih.gov

Recent research has also focused on the isomers of pentacene. A study on twelve fused-ring isomers of pentacene with the formula C22H14 used DFT to analyze their electronic and optical properties for potential applications in organic thin-film transistors (OTFTs). researchgate.net This research identified several non-planar isomers that are more stable than pentacene and possess promising charge transfer rates. researchgate.net

The table below summarizes some key electronic properties of pentacene and one of its isomers, picene (B1221364), calculated using DFT.

PropertyPentacenePicene
HOMO-LUMO Gap (Eg)1.80 eV researchgate.net4.21 eV researchgate.net
Hole Mobility2.147 cm²/V·s researchgate.net0.644 cm²/V·s researchgate.net
Ionization Energy (Vertical)7.51 eV (experimental) researchgate.net
Charge Transfer Rate Constant (KCT) at 3.5 Å3.97×10¹⁴ s⁻¹ researchgate.net
Data sourced from a computational study on pentacene and its isomers. researchgate.net

It is important to note that the accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. mdpi.com Therefore, careful validation against experimental data is often necessary.

High-Level Ab Initio Methods for Accurate Excited State Analysis

For a more precise understanding of the excited states of pentacene, which are crucial for its photophysical properties and applications in devices like solar cells, high-level ab initio methods are employed. roaldhoffmann.comgithub.io These methods, while computationally more demanding than DFT, provide a more accurate description of electron correlation, which is essential for describing excited electronic states. roaldhoffmann.comgithub.ioresearchgate.net

Methods such as Configuration Interaction (CI), Coupled-Cluster (CC), and Multi-Reference Perturbation Theory (MRPT) are considered high-level ab initio techniques. researchgate.net These methods go beyond the single-determinant approximation used in Hartree-Fock theory and DFT, and they explicitly include the effects of electron correlation. researchgate.net

One of the key challenges in studying pentacene is the correct ordering of its excited states. roaldhoffmann.com Multireference methods, which are a class of high-level ab initio techniques, have been instrumental in resolving controversies regarding the energy ordering of the lowest singlet excited state (S1) and the doubly excited state (D). roaldhoffmann.com Accurate calculations have shown that for a pentacene monomer, the energy of the S1 state is lower than that of the D state. roaldhoffmann.com

The algebraic-diagrammatic construction (ADC) scheme, particularly at the second-order [ADC(2)], is another powerful method for studying excited states. nih.gov It has been used to investigate the excited states of organic dyes interacting with solvent molecules, providing insights into environmental effects on electronic transitions. nih.gov

High-level ab initio methods are also crucial for understanding phenomena like singlet fission, a process where a singlet exciton (B1674681) splits into two triplet excitons. roaldhoffmann.com This process is highly relevant for improving the efficiency of solar cells. Detailed studies using multireference methods have been performed on pentacene dimers to understand the mechanism of singlet fission, analyzing the mixing of different electronic states as a function of molecular separation and orientation. roaldhoffmann.com

The table below presents a comparison of calculated excitation energies for the S1 and T1 states of a pentacene monomer using a high-level multireference method (MRMP/12π12e) and a more approximate method (MRMP/2o2e), along with experimental values.

StateMRMP/12π12e (eV)MRMP/2o2e (eV)Experimental (eV)
S12.21 roaldhoffmann.com2.27 roaldhoffmann.com2.27 roaldhoffmann.com
T10.80 roaldhoffmann.com1.14 roaldhoffmann.com0.86 roaldhoffmann.com
Data from a quantum chemistry study on the pentacene monomer and dimer. roaldhoffmann.com

These high-level calculations provide benchmark data that can be used to assess the accuracy of less computationally expensive methods like TD-DFT. github.io The insights gained from these accurate excited state analyses are vital for the rational design of new pentacene-based materials with tailored photophysical properties.

Molecular Dynamics Simulations in Understanding Structural Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. ucdavis.edu By solving Newton's equations of motion for a collection of atoms, MD simulations provide a detailed picture of how molecules move, interact, and organize themselves over time. ucdavis.edu In the context of pentacene, MD simulations have been instrumental in understanding its structural dynamics, intermolecular interactions, and the formation of thin films, which are crucial for its application in electronic devices. researchgate.netmdpi.comresearchgate.net

One of the key areas where MD simulations have been applied to pentacene is in the study of its thin film growth. researchgate.netresearchgate.net The performance of organic thin-film transistors (OTFTs) is highly dependent on the molecular packing and morphology of the organic semiconductor layer. MD simulations can model the deposition of pentacene molecules onto a substrate, providing insights into the nucleation and growth processes. researchgate.netresearchgate.net These simulations have shown that the stability of clusters of standing pentacene molecules depends on the nature of the substrate surface. researchgate.net

MD simulations are also used to investigate the different polymorphs (crystal structures) of pentacene. researchgate.net The arrangement of molecules in the crystal lattice significantly affects the electronic coupling between them and, consequently, the charge transport properties. MD simulations have been used to compare the stability of different pentacene polymorphs on a substrate and under free surface conditions, revealing that surface effects can induce transformations between polymorphs. researchgate.net

Furthermore, MD simulations provide valuable information about the intermolecular interactions within pentacene assemblies. These interactions, which are primarily of the van der Waals type, determine the packing of the molecules. rug.nl By using appropriate force fields that describe these interactions, MD simulations can predict the preferred molecular orientations and distances in the solid state. researchgate.netmdpi.com

In a study of a mixed film of a pentacene derivative (TIPS-pentacene) and polystyrene, fully atomistic MD simulations were used to understand the structure and interactions at the molecular level. mdpi.com The simulations mimicked the solution-based deposition process and revealed that the pentacene derivative tends to accumulate at the surface of the film. mdpi.com

A combined quantum mechanical and molecular dynamics investigation of pentacene assembled in a metal-organic framework (MOF) identified that frustrated localized rotations of the pentacene cores were responsible for a breakdown in band-like charge transport. rsc.org This highlights the importance of understanding the dynamic behavior of the molecules, not just their static arrangement.

The insights gained from MD simulations are crucial for controlling the morphology and molecular packing of pentacene thin films, which is essential for optimizing the performance of electronic devices.

Theoretical Modeling of Charge Transport Parameters

The charge transport properties of organic semiconductors like pentacene are fundamental to their performance in electronic devices. Theoretical modeling plays a crucial role in understanding and predicting these properties by calculating key parameters that govern the movement of charge carriers (holes and electrons) through the material.

Calculation of Reorganization Energies and Electronic Coupling (Transfer Integrals)

Two of the most important parameters that determine the charge transport characteristics in organic materials are the reorganization energy (λ) and the electronic coupling, also known as the transfer integral (t). researchgate.netresearchgate.net

The reorganization energy is the energy required to distort the geometry of a molecule and its surrounding environment when it gains or loses an electron. researchgate.net It is composed of two parts: an inner-sphere reorganization energy, which arises from the relaxation of the molecule itself, and an outer-sphere reorganization energy, which comes from the rearrangement of the surrounding molecules. In many cases, the inner reorganization energy is the dominant component. researchgate.net A smaller reorganization energy is generally desirable for efficient charge transport, as it represents a lower energy barrier for a charge to hop from one molecule to another. The reorganization energy can be calculated using quantum chemical methods, such as DFT, by determining the energies of the molecule in its neutral and charged states, both in their respective optimized geometries and in the geometry of the other state. researchgate.net

The electronic coupling or transfer integral quantifies the strength of the electronic interaction between adjacent molecules. researchgate.netresearchgate.net It is highly sensitive to the distance and relative orientation of the interacting molecules. A larger transfer integral indicates a stronger electronic interaction, which facilitates the delocalization of charge carriers and leads to higher charge mobility. The transfer integral can be calculated using various quantum chemical methods, often based on the energy splitting in a dimer model. researchgate.netresearchgate.net

Computational studies have been performed to calculate these parameters for pentacene and its derivatives. For example, the reorganization energy of cyanated pentacene derivatives has been calculated to be as low as 0.136 eV, which is beneficial for n-type materials. researchgate.net The transfer integrals for picene and pentacene dimers have also been calculated, showing that the value of the transfer integral varies depending on the specific hopping pathway between the molecules. researchgate.net

The table below presents calculated reorganization energies and hole transfer integrals for pentacene and its isomer, picene.

CompoundReorganization Energy (Hole) (eV)Hole Transfer Integral (t) (meV)
PentaceneVaries by pathway researchgate.net
PiceneVaries by pathway researchgate.net
Specific values for reorganization energy and transfer integrals are highly dependent on the computational method and the specific molecular arrangement being considered.

Application of Marcus Theory for Electron Transfer Rate Constant Prediction

Marcus theory, developed by Rudolph A. Marcus, provides a framework for understanding and calculating the rates of electron transfer reactions. wikipedia.org It relates the rate of electron transfer to the reorganization energy (λ), the Gibbs free energy change of the reaction (ΔG°), and the electronic coupling between the donor and acceptor (transfer integral, t). wikipedia.orgnih.govlibretexts.org

The classical Marcus equation for the electron transfer rate constant (k_ET) is given by:

k_ET = (2π/ħ) * |t|² * (1/√(4πλk_B T)) * exp(-(λ + ΔG°)² / (4λk_B T))

where:

ħ is the reduced Planck constant

k_B is the Boltzmann constant

T is the temperature

This theory has been successfully applied to predict the kinetics of energy transfer processes in photocatalysis using DFT calculations to obtain the necessary parameters. nih.govrsc.org The application of Marcus theory has shown a remarkable ability to estimate free-energy barriers for these processes with high accuracy. rsc.org

In the context of charge transport in organic semiconductors, Marcus theory is used to model the hopping of charge carriers between adjacent molecules. researchgate.net By calculating the reorganization energy and transfer integrals as described in the previous section, the charge transfer rate constant for hopping between molecules can be predicted. researchgate.net

For instance, a study investigating isomers of pentacene used Marcus theory in conjunction with DFT calculations to determine the charge transfer rate constants. researchgate.net The results showed that some of the non-planar isomers of pentacene have charge transfer rates comparable to that of pentacene itself, making them promising candidates for air-stable organic electronic materials. researchgate.net

The following table displays the calculated charge transfer rate constants for pentacene and some of its isomers at a dimer separation of 3.5 Å.

IsomerCharge Transfer Rate Constant (k_CT) (s⁻¹)
Pentacene3.97 x 10¹⁴ researchgate.net
Benzo[b]chrysene2.92 x 10¹⁴ researchgate.net
Naphtha[c]phenanthrene1.72 x 10¹⁴ researchgate.net
Dibenzo[a,c]anthracene1.30 x 10¹⁴ researchgate.net
Benzo[a]tetracene3.09 x 10¹⁴ researchgate.net
Data from a computational study on pentacene and its isomers. researchgate.net

The application of Marcus theory provides a powerful tool for the theoretical prediction of charge mobility in organic materials, guiding the design of new materials with enhanced charge transport properties.

Computational Investigations of Pentacene Isomers and Related Acenes for Electronic Applications

Computational and theoretical studies have become indispensable tools for predicting and understanding the electronic properties of pentacene and its isomers, guiding the design of new materials for electronic applications. These in silico investigations provide deep insights into structure-property relationships, offering a way to screen potential candidates before their synthesis.

Pentacene has been a benchmark material for organic thin-film transistors (OTFTs) for many years, largely due to its high charge-transfer mobilities. researchgate.netnih.gov However, its instability in air poses a significant challenge. researchgate.netnih.gov Computational studies have explored numerous isomers of pentacene with the formula C22H14 to identify more stable alternatives with comparable or superior electronic characteristics. researchgate.netnih.gov

One such study analyzed twelve fused-ring isomers of pentacene, including well-known compounds like picene. researchgate.netnih.gov Using density functional theory (DFT), Marcus Theory, and other computational methods, researchers have evaluated key parameters for OTFT applications. These include the HOMO-LUMO gap (Eg), which relates to stability, ionization energies, and charge transfer rates. researchgate.netnih.gov

Notably, several non-planar isomers have been identified as being significantly more stable than pentacene. researchgate.netnih.gov For instance, isomers such as benzo[g]chrysene, naphtho[c]phenanthrene, benzo[c]chrysene, and dibenzo[c,c']phenanthrene are predicted to be more stable by up to 2 eV. researchgate.netnih.gov While pentacene exhibits a high charge transfer rate, other isomers like benzo[b]chrysene and benzo[a]tetracene also show promising charge transfer rates, making them viable, air-stable candidates for electronic devices. researchgate.netnih.gov

Comparison of Electronic Properties of Pentacene and its Isomers
CompoundEnergy Gap (Eg) (eV)Charge Transfer Rate Constant (kCT) at 3.5 Å (s⁻¹)Stability relative to Pentacene
Pentacene1.803.97 x 10¹⁴Reference
Picene4.21N/AMore Stable
Benzo[b]chryseneN/A2.92 x 10¹⁴More Stable
Naphtho[c]phenanthreneN/A1.72 x 10¹⁴More Stable
Dibenzo[a,c]anthraceneN/A1.30 x 10¹⁴More Stable
Benzo[a]tetraceneN/A3.09 x 10¹⁴More Stable

Further computational work has explored the impact of substituents on the electronic properties of acenes. By replacing hydrogen atoms with phenyl, halogen, or alkyl groups, it is possible to induce a helical twist in the otherwise planar acene backbone. acs.org This twisting influences the optical and electronic properties. Time-dependent density functional theory (TD-DFT) has been employed to study acenes from naphthalene (B1677914) to heptacene (B1234624) with various substituents. acs.org

For pentacene (n=5), the degree of this end-to-end intramolecular twist varies significantly with the substituent. acs.org For example, bromine-substituted pentacene exhibits the highest twist angle. acs.org These structural changes also affect the HOMO-LUMO gap. Generally, the HOMO-LUMO gap decreases as the length of the acene backbone increases. acs.org

Calculated Properties of Substituted Pentacenes (n=5)
Substituent SeriesEnd-to-End Intramolecular Twist Angle (°)
Bromine162
Ethyl148
Chlorine137
Phenyl (Series 3)132
Phenyl (Series 1)123
Phenyl (Series 2)112

In addition to isomers and substitutions, the electronic properties of pentacene derivatives with donor and acceptor groups have been computationally investigated. bohrium.comunict.it For instance, pentacene derivatives with nitro (acceptor) and amine (donor) groups have been studied using ab initio methods. bohrium.comunict.it These studies predict that such derivatives can have higher solubility and oxidative stability than unsubstituted pentacene. bohrium.comunict.it The positions of these substituents can tune the electronic and optical properties, potentially broadening absorption spectra and enhancing nonlinear optical properties. unict.it For example, 9-nitropentacen-2-amine is predicted to have three distinct absorption bands in the UV-visible region. unict.it

Computational studies also extend to the solid-state properties of these materials. Molecular dynamics simulations suggest that materials based on certain substituted pentacenes, like 9-nitropentacen-2-amine and 10-nitropentacen-2-amine, could exhibit low resistivity due to significant π-π stacking. unict.it

The exploration of larger acenes and their radical cations through computational analysis provides further understanding of the evolution of electronic properties with increasing size. nih.govnih.gov These theoretical investigations are crucial for designing novel organic materials with tailored electronic characteristics for advanced applications. nih.gov

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Pentacene (B32325) Analogs with Precisely Tuned Electronic and Structural Characteristics

The performance of pentacene-based devices is intrinsically linked to the molecule's electronic properties, solid-state packing, and stability. A primary focus of future research is the rational design and synthesis of new pentacene analogs to overcome the limitations of the parent molecule, such as its poor solubility and susceptibility to oxidation. bohrium.comacs.org

Functionalization Strategies: Strategic functionalization is a key approach to modulate the properties of the pentacene core. The introduction of various substituent groups at different positions on the pentacene framework allows for the fine-tuning of its electronic and structural characteristics.

Solubility and Stability: To improve solubility for solution-based processing, bulky substituents like triisopropylsilylethynyl (TIPS) groups have been successfully attached at the 6- and 13-positions. ossila.com This not only enhances solubility but also protects the reactive pentacene core from oxidation. ossila.combris.ac.uk The development of soluble precursors, such as Diels-Alder adducts that convert to pentacene upon heating, represents another effective strategy for solution deposition. acs.org

Tuning Electronic Properties: The electronic nature of pentacene can be systematically altered by introducing electron-donating or electron-withdrawing groups. For instance, ethynylated derivatives have shown modified oxidation and reduction potentials compared to unsubstituted pentacene. nih.gov Fluorination is another powerful tool; while perfluoropentacene (B8735957) exhibits n-type semiconductor behavior (in contrast to the p-type nature of pentacene), the degree and position of fluorination can be varied to achieve specific electronic structures. ijnnonline.netbeilstein-journals.org The synthesis of unsymmetrical derivatives, bearing different functional groups, allows for the creation of polarized frameworks and molecules with ambipolar charge transport behavior. acs.org

Molecular Orbital Tuning: A novel design strategy involves modifying the frontier molecular orbitals without significantly altering the molecular geometry or crystal packing. acs.org An example is the use of N,N′-diethynylated 6,13-dihydro-6,13-diazapentacene, which maintains a similar shape to its pentacene counterparts but possesses different orbital phases and energy levels, potentially leading to improved charge transport characteristics. acs.org

Unsymmetrical and Dimeric Systems: The development of synthetic protocols for unsymmetrical pentacene derivatives has opened up new avenues for creating complex molecular architectures. acs.orgacs.org These methods allow for the stepwise introduction of different functionalities, leading to materials for specific applications. For example, pentacene-porphyrin dyads and molecules with appended stable free radicals have been synthesized. acs.org A particularly significant application of unsymmetrical design is in the study of intramolecular singlet fission (iSF), where two pentacene chromophores are tethered together. acs.orgacs.org This process, where a singlet exciton (B1674681) splits into two triplet excitons, is of great interest for enhancing the efficiency of photovoltaic devices. acs.org

Integration of Pentacene-Based Materials in Advanced Organic Electronic Devices and Architectures

Pentacene and its derivatives have long been benchmark materials for organic electronics, and future research aims to integrate them into more complex and higher-performance device architectures. mdpi.com

Organic Thin-Film Transistors (OTFTs): Pentacene is renowned for its high charge carrier mobility in OTFTs. wikipedia.org Future work focuses on optimizing device performance through materials engineering and advanced fabrication techniques.

Solution Processing: A major goal is the large-scale, low-cost fabrication of flexible electronics. nih.gov The development of soluble pentacene derivatives like TIPS-pentacene and soluble precursors is crucial for enabling solution-based deposition methods such as spin-coating and inkjet printing. ossila.comacs.orgnih.gov

Hybrid Devices: Integrating pentacene with other materials is a promising strategy for enhancing device characteristics. For example, simulations have shown that combining pentacene with graphene in the active layer of a transistor can significantly improve the ON/OFF ratio and sub-threshold swing. aip.org

Ambipolar Transistors: The synthesis of pentacene derivatives with both electron-donating and electron-accepting groups can lead to ambipolar behavior, enabling the fabrication of transistors that can transport both holes and electrons. This is a key requirement for creating complementary logic circuits. acs.org

Organic Photovoltaics (OPVs) and Light-Emitting Diodes (OLEDs): The unique electronic and optical properties of pentacene make it a candidate for use in OPVs and OLEDs.

Photovoltaics: In OPVs, pentacene is often used as the electron-donor material in combination with an electron-acceptor like a fullerene derivative. wikipedia.org A key area of future research is the exploitation of singlet fission in pentacene derivatives to potentially exceed the theoretical efficiency limit of conventional single-junction solar cells. acs.org

Light-Emitting Diodes: Functionalized pentacene derivatives are being explored as emitters in OLEDs. acs.org Copolymers containing pentacene units have been used to construct polymer light-emitting diodes (PLEDs). wikipedia.org

Development of Advanced Characterization Techniques for In-situ and Operando Studies of Pentacene Systems

To fully understand and optimize the performance of pentacene-based devices, it is essential to characterize the material's structure and properties under actual operating conditions. The development of advanced in-situ (in place) and operando (in operation) characterization techniques is therefore a critical research direction. researching.cnaip.org These methods provide unprecedented insights into dynamic processes such as film growth, molecular ordering, and charge transport at interfaces. researching.cn

Probing Film Growth and Morphology: The morphology of the pentacene thin film, including crystallinity and molecular orientation, is a key determinant of device performance. In-situ techniques are being used to monitor and control film formation in real-time.

Synchrotron-Based X-ray Techniques: Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful tool for studying the crystal structure and orientation of molecules in thin films. In-situ GIWAXS can be used to follow the evolution of crystalline phases during processes like solution shearing or thermal annealing, revealing the formation of different polymorphs. researching.cngatech.edu

Microscopy Techniques: Scanning probe microscopies provide local-scale information about the film's surface morphology. researching.cn

Operando Device Characterization: Operando techniques allow researchers to probe the structural and electronic changes within a device while it is functioning.

Scanning Transmission X-ray Microscopy (STXM): This technique combines X-ray microscopy with near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. It can be used to correlate the local electronic structure and molecular orientation of pentacene nanocrystals within an OFET with the device's electrical performance during operation. rsc.org

Spectroscopic and Electrical Probes: Combining techniques such as ultraviolet photoemission spectroscopy with device characteristic measurements can reveal changes at interfaces, like the pentacene/electrode interface, under operating conditions. researching.cn

The insights gained from these advanced characterization methods are invaluable for establishing clear structure-property relationships, which in turn guides the design of new materials and the optimization of device fabrication processes. researching.cn

Theoretical and Computational Advances in Predicting and Engineering Molecular and Material Properties for Optimized Performance

Theoretical and computational methods are indispensable tools in the study of pentacene, providing deep insights that complement experimental work and guide the design of new materials. Advances in computational chemistry and materials modeling are accelerating the discovery and optimization of pentacene-based systems.

Predicting Molecular Properties: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the properties of new pentacene derivatives before they are synthesized. bohrium.com

Electronic and Optical Properties: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which determine the electronic and optical properties of the molecule. bohrium.comijnnonline.net Time-dependent DFT (TD-DFT) can simulate UV-visible absorption spectra, helping to predict the color and optical gap of new compounds. bohrium.com

Solubility and Stability: Computational models can estimate properties like solvation energy, which correlates with solubility, and oxidation potentials, which relate to the material's stability in air. bohrium.com

Modeling Crystalline Structures and Charge Transport: Understanding the solid-state properties of pentacene is crucial for predicting device performance.

Crystal Structure Prediction: Computational models are being developed to rationalize the different crystal polymorphs of pentacene, which can exhibit different electronic properties. These models consider the weak intermolecular interactions, such as van der Waals and electrostatic forces, that govern molecular packing. rug.nl

Charge Transport Simulation: Theoretical models are used to calculate the charge transfer integral, a measure of the electronic coupling between adjacent molecules in a crystal. This parameter is a key factor determining charge carrier mobility. acs.org By simulating charge transport, researchers can predict whether a new molecular design is likely to lead to improved semiconductor performance. acs.orgresearchgate.net

These computational tools enable a "materials-by-design" approach, where the properties of novel pentacene analogs can be predicted and engineered in silico before committing to complex and time-consuming synthetic efforts. bohrium.comacs.org This synergy between theoretical prediction and experimental validation is accelerating the development of next-generation organic electronic materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 6,13-disubstituted pentacenes, and what challenges arise during their preparation?

  • Methodological Answer : The synthesis of 6,13-disubstituted pentacenes typically starts with 6,13-pentacenedione, but fluorination attempts (e.g., 6,13-difluoropentacene) often face challenges such as fluorine substitution by chloride when using reagents like PCl₅ . Alternative routes involve Friedel–Crafts acylation and ortho-lithiation of anthracene derivatives, with polyphosphoric acid used to avoid side reactions . Solubility issues in intermediates (e.g., pentacenequinones) complicate chromatographic isolation, requiring tailored solvent systems or crystallization techniques .

Q. How do substituent positions (e.g., 6,13 vs. 2,3,9,10) modulate the electronic properties of pentacene derivatives?

  • Methodological Answer : Substituent positioning significantly impacts HOMO–LUMO gaps. Fluorination at 6,13-positions (F₂PEN) reduces the bandgap (ΔE ≈ 2.13 eV for PEN vs. 1.99 eV for PFP), while fluorination at 2,3,9,10-positions (F₄PEN) increases it . These trends are determined via UV-vis spectroscopy and DFT calculations, with orbital hybridization and inductive effects explaining the electronic modulation .

Q. What characterization techniques are critical for verifying the structure and purity of dihydropentacene derivatives?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify sp³ vs. sp² carbons (e.g., central ring protons in dihydropentacenes appear as singlets at 4.36 ppm) .
  • Mass spectrometry (FAB) : Confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Detects carbonyl groups in intermediates like anthraquinones .
  • Elemental analysis : Validates purity, particularly for insoluble derivatives .

Advanced Research Questions

Q. How does disproportionation of 6,13-dihydropentacenes induce solid-state fluorescence, and how can this be leveraged for sensing applications?

  • Methodological Answer : Thermal or photolytic disproportionation generates tetrahydropentacenes and fully aromatic pentacenes, altering π-conjugation lengths and emission wavelengths (e.g., fluorescence shifts from blue to red) . The process is monitored via in situ fluorescence microscopy and XRD to correlate molecular packing with optical properties . This mechanism enables tunable fluorescence for optical recording or thermal sensors, with molecular engineering focusing on alkyl chain modifications to control crystal packing .

Q. What strategies improve the photostability of pentacene derivatives, and how are their effectiveness quantified?

  • Methodological Answer : Alkynyl substitution (e.g., TIPS-pentacene) reduces photooxidation rates by 50× compared to unsubstituted pentacene, as shown by UV-vis decay kinetics under ambient light . Cyclopentannulation with five-membered rings enhances photostability by restricting reactive bending modes, assessed via accelerated aging tests (e.g., 72-hour light exposure) and DFT-based radical stability analysis .

Q. How do impurities like 6,13-pentacenequinone and dihydropentacene impact charge transport in pentacene-based devices?

  • Methodological Answer : 6,13-Pentacenequinone introduces trap states, reducing field-effect mobility (e.g., from 2.2 cm²/Vs to <0.1 cm²/Vs in OFETs) . Purification via argon-swept sublimation minimizes dihydropentacene formation, quantified using HPLC-MS and single-crystal XRD . Impurity effects are modeled via space-charge-limited current (SCLC) measurements to correlate trap density with mobility .

Q. What mechanistic insights explain the autocatalytic formation of peripentacene from pentacene and dihydropentacene?

  • Methodological Answer : DFT studies reveal a stepwise H-transfer mechanism initiated by dihydropentacene, forming radical intermediates that propagate chain reactions (activation barrier ≈36.1 kcal/mol) . Kinetic modeling and isotope-labeling experiments confirm autocatalytic behavior, with mass spectrometry tracking peripentacene (m/z 546) and byproducts (e.g., trisperipentacene, m/z 818) during vacuum sublimation .

Q. How do alkynyl substituents influence the regioselectivity of singlet oxygen (¹O₂) reactions with pentacenes?

  • Methodological Answer : Alkynyl groups (e.g., in F₆PEN) enforce a concerted photooxygenation mechanism, yielding 6,13-endoperoxides as sole products, unlike unsubstituted pentacenes, which undergo stepwise radical pathways . Bimolecular rate constants (k ≈1×10⁵ s⁻¹M⁻¹) are measured via time-resolved near-IR spectroscopy, with regioselectivity confirmed by ¹H NMR and X-ray crystallography .

Key Research Gaps and Contradictions

  • Synthetic Efficiency : The 7-step synthesis of 6,13-difluoropentacene yields only 7% , prompting exploration of gold(I)-catalyzed cycloadditions for improved efficiency .
  • Stability vs. Performance : While cyclopentannulation enhances stability, it reduces solubility, complicating device fabrication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.